C.I. Direct Red 243
Description
Properties
IUPAC Name |
4-hydroxy-7-[[4-(2-hydroxyethylamino)-6-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N10O17S4/c1-65-22-4-8-26(29(16-22)67(56,57)58)45-47-32-30(68(59,60)61)14-18-12-20(2-6-24(18)34(32)51)40-37-42-36(39-10-11-49)43-38(44-37)41-21-3-7-25-19(13-21)15-31(69(62,63)64)33(35(25)52)48-46-27-17-23(66(53,54)55)5-9-28(27)50/h2-9,12-17,49-52H,10-11H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H3,39,40,41,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSOTQFVOVGETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NCCO)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N10O17S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86543-85-3 | |
| Record name | C.I. Direct Red 243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086543853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Direct Red 243 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Direct Red BWS (C.I. 29315) molecular weight
An In-depth Technical Guide to Direct Red BWS (C.I. 29315)
This technical guide provides a comprehensive overview of the chemical and physical properties of Direct Red BWS (C.I. 29315), a double azo dye. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound. This document details its molecular characteristics, physicochemical properties, synthesis, and analytical methodologies.
Core Compound Information
Direct Red BWS, also known as C.I. Direct Red 243, is a synthetic dye used extensively in the textile and paper industries for its vibrant bluish-red hue and strong affinity for cellulosic fibers.[1] Its structure contains multiple sulfonic acid groups, which confer water solubility.
| Property | Value | Reference(s) |
| C.I. Name | Direct Red 243 | [2][3][4] |
| C.I. Number | 29315 | [2][3] |
| CAS Number | 86543-85-3 | [2][3] |
| Molecular Formula | C₃₈H₂₈N₁₀Na₄O₁₇S₄ | [2][3] |
| Molecular Weight | 1116.91 g/mol | [2][3] |
| Chemical Class | Double Azo Dye | [2] |
| Appearance | Bluish-red powder | [3][4] |
Physicochemical Properties
The physicochemical properties of Direct Red BWS are critical for its application and for understanding its behavior in various systems.
| Property | Value / Observation | Reference(s) |
| Solubility | Soluble in water (30 g/L); Insoluble in acetone. | [5][6] |
| Light Fastness | 5 (on a scale of 1 to 8) | [7] |
| Washing Fastness | 4-5 (on a scale of 1 to 5) | [7] |
| Rubbing Fastness | Dry: 3-4; Wet: 3 (on a scale of 1 to 5) | [7] |
| Reaction to Acid | Adding 10% sulfuric acid to an aqueous solution results in a light blue color. | [5][6] |
| Reaction to Alkali | Adding 10% sodium carbonate solution results in no change. | [5][6] |
Experimental Protocols
Synthesis Protocol
The manufacturing process for Direct Red BWS is a multi-step synthesis involving diazotization, azo coupling, and condensation reactions. The general workflow is outlined below.
Starting Materials:
-
3-Amino-4-hydroxybenzenesulfonic acid
-
2-Amino-5-methoxybenzenesulfonic acid
-
7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid)
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
-
2-Aminoethanol (Ethanolamine)
Methodology:
-
First Monoazo Compound Synthesis:
-
Diazotization: 3-Amino-4-hydroxybenzenesulfonic acid is diazotized, typically using sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid) under alkaline conditions. This forms the first monoazo dye intermediate.[2]
-
-
Second Monoazo Compound Synthesis:
-
Condensation Reactions:
-
First Condensation: The first monoazo compound is condensed with cyanuric chloride. This reaction involves the nucleophilic substitution of one chlorine atom on the triazine ring by an amino group on the monoazo dye.
-
Second Condensation: The product from the first condensation is then reacted with the second monoazo compound, substituting a second chlorine atom on the triazine ring.[2]
-
Third Condensation: Finally, 2-Aminoethanol is condensed with the remaining chlorine atom on the triazine ring to yield the final Direct Red BWS molecule.[2]
-
-
Purification:
Analytical Protocols
Standard analytical techniques can be employed to characterize and quantify Direct Red BWS.
UV-Visible Spectrophotometry:
-
Objective: To determine the maximum absorbance wavelength (λmax) and quantify the dye concentration in solutions.
-
Protocol:
-
Prepare a stock solution of Direct Red BWS in deionized water.
-
Perform a wavelength scan using a UV-Vis spectrophotometer over a range (e.g., 200-800 nm) to identify the λmax.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
The concentration of unknown samples can be determined by measuring their absorbance and interpolating from the calibration curve.[9]
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the dye and separate it from intermediates or impurities.
-
Protocol:
-
Mobile Phase: A typical mobile phase for azo dyes would consist of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used.
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Sample Preparation: Dissolve a small amount of the dye in the mobile phase or deionized water and filter through a 0.45 µm syringe filter.
-
Detection: A UV-Vis or Diode Array Detector (DAD) set to the λmax of the dye is used for detection. Mass Spectrometry (MS) can also be coupled with HPLC for structural confirmation.[10]
-
Visualized Synthesis Workflow
The following diagram illustrates the multi-step synthesis process of Direct Red BWS.
Caption: Synthesis workflow for Direct Red BWS (C.I. 29315).
References
- 1. Direct Red BWS (Direct Red 243)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Direct Fast Red BWS-Direct Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 4. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]
- 5. chembk.com [chembk.com]
- 6. hzreward.com [hzreward.com]
- 7. cycolorant.com [cycolorant.com]
- 8. Page loading... [guidechem.com]
- 9. deswater.com [deswater.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility of C.I. Direct Red 243 in Water and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of C.I. Direct Red 243 in two common solvents: water and ethanol. This information is critical for a variety of research and development applications, including formulation development, toxicological studies, and in vitro/in vivo experimental design.
Introduction to this compound
This compound, also known by its Colour Index number 29315, is a complex azo dye. Its chemical structure and properties, such as solubility, are key determinants of its behavior in biological and chemical systems. Understanding its solubility is a fundamental prerequisite for its application in research and drug development.
Quantitative Solubility Data
The solubility of this compound has been determined in water, with qualitative information available for its solubility in ethanol. This data is summarized in the table below.
| Solvent | Quantitative Solubility | Qualitative Description | Citation |
| Water | 30 g/L | Soluble | [1][2][3] |
| Ethanol | Data not available | Slightly Soluble | [1] |
| Acetone | Data not available | Insoluble | [2][3] |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a standard and widely accepted method for determining the solubility of dyes and other chemical compounds is the shake-flask method . The following is a generalized, yet detailed, protocol that can be adapted for the precise determination of this compound solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, ethanol) at a specified temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, absolute ethanol)
-
Analytical balance
-
Volumetric flasks
-
Glass vials or flasks with airtight screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a series of glass vials or flasks. The excess is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To further separate the undissolved solid, centrifuge the samples at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any remaining suspended particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance of the standard solutions and the diluted sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting value is the solubility of this compound in the chosen solvent at the specified temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a chemical compound such as this compound.
Caption: A generalized workflow for the experimental determination of dye solubility.
References
An In-depth Technical Guide to the Spectral Properties of C.I. Direct Red 243
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectral properties of the diazo dye C.I. Direct Red 243 (CAS 86543-85-3). A comprehensive search of available scientific literature and databases yielded limited specific quantitative spectral data for this compound. Therefore, this guide also presents spectral data for a structurally related, though distinct, and more extensively characterized dye, Sirius Red F3B (C.I. 35780; Direct Red 80), to serve as a potential, albeit imperfect, reference. This document outlines standardized experimental protocols for determining key spectral parameters, including UV-Vis absorption, fluorescence emission, molar absorptivity, and fluorescence quantum yield. These methodologies are intended to enable researchers to characterize this compound or other dyes in their own laboratories. Additionally, a generalized experimental workflow for the spectral characterization of a dye is provided in a visual format.
Introduction
This compound, also known by trade names such as Direct Red BWS, is a water-soluble, blue-ray red diazo dye.[1] Its primary applications are in the dyeing and printing of cellulose-based materials like cotton and viscose.[1][2] The molecular structure of this compound is characterized by a double azo-class configuration.[3] While widely used in the textile industry, its detailed photophysical properties are not extensively documented in scientific literature. Understanding these properties is crucial for its potential application in biomedical research, for instance, as a biological stain or a component in fluorescence-based assays.
Disclaimer: Extensive searches for the spectral properties of this compound (CAS 86543-85-3, C.I. 29315) did not yield specific quantitative data for its absorption maximum, emission maximum, molar absorptivity, or fluorescence quantum yield. The data presented in this guide belongs to Sirius Red F3B (C.I. 35780, Direct Red 80, CAS 2610-10-8) , a different but also a polyazo dye. This information is provided for reference purposes only and should not be considered as a direct substitute for the spectral data of this compound.
Spectral Properties of Sirius Red F3B (C.I. 35780)
The following tables summarize the known spectral properties of Sirius Red F3B. These values are solvent and pH-dependent, and the provided data should be considered within the context of the specified experimental conditions.
Table 1: UV-Visible Absorption Properties of Sirius Red F3B
| Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λmax) | 528-529 nm | 1% Acetic Acid |
| Shoulder Peak | ~500 nm | 1% Acetic Acid |
| UV Peak 1 | 372 nm | 1% Acetic Acid |
| UV Peak 2 | 281-282 nm | 1% Acetic Acid |
| UV Peak 3 | 230-235 nm | 1% Acetic Acid |
Data sourced from Dapson et al. (2011).[4]
Table 2: Fluorescence Properties of Sirius Red F3B
| Parameter | Value | Solvent/Conditions |
| Emission Maximum (λem) | Not Available | - |
| Fluorescence Quantum Yield (ΦF) | Not Available | - |
No publicly available data for the fluorescence emission maximum or quantum yield of Sirius Red F3B was found.
Experimental Protocols for Spectral Characterization
The following are detailed, generalized protocols for determining the spectral properties of a water-soluble dye such as this compound.
Determination of UV-Vis Absorption Spectrum and Molar Absorptivity
This protocol describes how to obtain the UV-Vis absorption spectrum and calculate the molar absorptivity using the Beer-Lambert law.[5]
3.1.1. Materials and Equipment
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Dye sample (e.g., this compound)
-
Appropriate solvent (e.g., deionized water, PBS buffer)
3.1.2. Procedure
-
Preparation of a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).
-
Preparation of a Dilution Series: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Blank Measurement: Fill a cuvette with the solvent used for the dye solutions. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.[6]
-
Sample Measurement: Starting with the least concentrated solution, rinse the sample cuvette with the solution, then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[7]
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance at λmax for each concentration.
-
Plot absorbance vs. concentration. The data should form a straight line that passes through the origin.
-
Perform a linear regression on the data. The slope of this line is the product of the molar absorptivity (ε) and the path length (l).[3]
-
3.1.3. Calculation of Molar Absorptivity The molar absorptivity (ε) is calculated from the Beer-Lambert law, A = εcl, where:
-
A is the absorbance (unitless)
-
ε is the molar absorptivity (in L mol-1 cm-1)
-
c is the concentration (in mol L-1)
-
l is the path length of the cuvette (typically 1 cm)
From the slope of the calibration curve (Slope = εl), ε can be calculated as: ε = Slope / l
Determination of Fluorescence Emission Spectrum and Quantum Yield
This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield using a comparative method.[2]
3.2.1. Materials and Equipment
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
UV-Vis spectrophotometer
-
Dye sample and a suitable fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
Volumetric flasks and pipettes
-
Appropriate solvent
3.2.2. Procedure
-
Selection of a Standard: Choose a fluorescence standard that absorbs and emits in a similar wavelength range as the sample dye.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
-
Absorption Measurements: Measure the absorbance of all prepared solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer (typically the λmax of the dye).
-
Record the fluorescence emission spectrum for each solution of the sample and the standard, ensuring identical instrument settings (e.g., excitation and emission slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope of the resulting straight lines for both the sample (GradX) and the standard (GradST).
-
3.2.3. Calculation of Fluorescence Quantum Yield The fluorescence quantum yield (ΦF,X) of the sample is calculated using the following equation:[2]
ΦF,X = ΦF,ST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦF is the fluorescence quantum yield
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts X and ST refer to the sample and the standard, respectively.
If the same solvent is used for both the sample and the standard, the equation simplifies to:
ΦF,X = ΦF,ST * (GradX / GradST)
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectral characterization of a dye.
Caption: Workflow for Dye Spectral Characterization.
Conclusion
While this compound is a commercially relevant dye, its fundamental spectral properties are not well-documented in accessible scientific literature. This guide provides researchers with the necessary standardized protocols to independently determine these properties. The included data for the related dye, Sirius Red F3B, offers a preliminary point of comparison, though it must be used with caution due to the chemical differences between the two compounds. The provided experimental workflows and theoretical background serve as a robust starting point for the detailed photophysical characterization of this compound and other similar dyes, which is essential for exploring their potential in advanced scientific and biomedical applications.
References
- 1. How To Calculate Molar Extinction Coefficient [penangjazz.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 5. Beer-Lambert Law | Transmittance & Absorbance [edinst.com]
- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to C.I. Direct Red 243 (CAS Number: 86543-85-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Red 243 is a synthetic, water-soluble anionic dye belonging to the disazo class of colorants.[1][2] It is characterized by the presence of two azo (-N=N-) chromophores, which are responsible for its red hue.[1][2] Primarily utilized in the textile and paper industries for dyeing cellulosic fibers such as cotton, viscose, and paper, it exhibits good light fastness.[3][4][5] Due to its chemical structure and classification as an azo dye, its toxicological profile and environmental impact are of interest to researchers. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and available toxicological data for this compound.
Chemical and Physical Properties
This compound is a complex organic molecule with multiple functional groups that influence its solubility, reactivity, and interaction with various substrates.[6] Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 86543-85-3 | [1][2] |
| C.I. Name | Direct Red 243 | [1][2] |
| Molecular Formula | C₃₈H₂₈N₁₀Na₄O₁₇S₄ | [1][2] |
| Molecular Weight | 1116.91 g/mol | [1][2] |
| Appearance | Bluish-red powder | [5] |
| Solubility in Water | 30 g/L | [3] |
| Maximum Absorbance (λmax) | 517 nm | [7] |
| XLogP3 | 3.3 | [4] |
| Hydrogen Bond Donor Count | 11 | [4] |
| Hydrogen Bond Acceptor Count | 27 | [4] |
Synthesis
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions, followed by condensation.[3][6] The primary raw materials include o-aminophenol-4-sulfonic acid, 4-methoxyaniline-2-sulfonic acid, J acid (2-amino-5-naphthol-7-sulfonic acid), cyanuric chloride, and ethanolamine.[3][6]
The general synthetic pathway can be outlined as follows:
References
An In-depth Technical Guide to the Binding Mechanism of C.I. Direct Red 243 on Cellulose
Audience: Researchers, scientists, and drug development professionals.
Abstract
Direct dyes, such as C.I. Direct Red 243, are extensively used in the textile industry for coloring cellulosic fibers like cotton and viscose[1][2]. The efficacy of the dyeing process hinges on the affinity between the dye molecule and the cellulose substrate, a complex interplay of non-covalent interactions. This technical guide elucidates the core mechanisms governing the binding of this compound to cellulose, synthesizing data from kinetic, thermodynamic, and spectroscopic studies. It provides a detailed overview of the intermolecular forces, a summary of quantitative adsorption data, and standardized experimental protocols for investigating such interactions.
Introduction to this compound and Cellulose
This compound is a polyanionic, double azo-class dye known for its good substantivity and lightfastness on cellulosic fibers[3][4]. Its large, planar molecular structure (C₃₈H₂₈N₁₀Na₄O₁₇S₄) is crucial for its interaction with the cellulose polymer[3].
Cellulose is a linear polysaccharide composed of β(1→4) linked D-glucose units. The abundant hydroxyl (-OH) groups on the glucose rings are pivotal, forming extensive intra- and intermolecular hydrogen bond networks that create highly ordered crystalline regions and less ordered amorphous regions[5][6]. Dye binding primarily occurs in these amorphous regions, where the cellulose chains are more accessible[7].
The binding of a direct dye to cellulose is not a covalent chemical reaction but a physical adsorption process driven by a combination of relatively weak intermolecular forces[8][9]. Understanding these forces is essential for optimizing dyeing processes, improving dye efficiency, and minimizing environmental impact from dye effluents.
Core Binding Mechanisms
The adsorption of this compound onto cellulose is a multifactorial process dominated by several key intermolecular forces.
Hydrogen Bonding
Hydrogen bonds are a critical contributor to dye-cellulose affinity. They form between the hydroxyl groups on the cellulose surface and electronegative atoms (oxygen and nitrogen) present in the dye's structure, such as those in the hydroxyl, amino, and azo groups[9][10]. The extensive network of -OH groups on the cellulose polymer provides ample sites for this type of interaction[6].
Van der Waals Forces
Van der Waals forces are weak, short-range attractions that occur between all molecules[11]. Given the large, planar aromatic structure of this compound, these forces are significant. The dye molecule can align closely with the flat, ribbon-like cellulose polymer, maximizing the surface area for these interactions[12][13]. Adsorption is often driven by the binding enthalpy, which is largely ascribed to these van der Waals forces[10][12].
Electrostatic Interactions
In aqueous solutions, both cellulose fibers and anionic dyes like Direct Red 243 (which contains multiple sulfonate groups, -SO₃⁻) typically carry a negative surface charge[14][15]. This creates an electrostatic repulsion that hinders the dye from approaching the fiber surface. To overcome this repulsion, large quantities of electrolytes, such as sodium chloride (NaCl), are added to the dyebath. The salt dissociates, and the Na⁺ cations effectively shield the negative charges on both the dye and the fiber, reducing the repulsive barrier and promoting dye adsorption[7][15].
Dye Aggregation
Direct dyes have a tendency to aggregate in solution, especially at high concentrations and in the presence of electrolytes. While excessive aggregation can hinder diffusion into the fiber pores, controlled aggregation on the fiber surface can enhance the overall color yield.
Below is a diagram illustrating the interplay of these binding forces.
Caption: Intermolecular forces in the this compound-cellulose system.
Thermodynamics and Kinetics of Binding
The overall favorability and rate of the dyeing process are described by thermodynamic and kinetic parameters. While comprehensive data specifically for the this compound/cellulose system is scarce, studies on this compound with other adsorbents (like clay) and other direct dyes with cellulose provide valuable insights into the expected behavior.
Adsorption Isotherms and Thermodynamics
Adsorption isotherms describe the equilibrium relationship between the concentration of dye in solution and the amount adsorbed on the fiber at a constant temperature. The Langmuir isotherm is frequently used and assumes monolayer adsorption onto a homogeneous surface.
A study on the adsorption of this compound onto clay found that the process was best described by the Langmuir isotherm, with a maximum adsorption capacity (qₘ) of 156.25 mg/g[16]. Thermodynamic analysis of the same system indicated that the adsorption was an exothermic and spontaneous process. In contrast, some other direct dye-cellulose systems have been found to be endothermic, suggesting the nature of the interaction can vary[17][18].
Table 1: Example Thermodynamic Parameters for Dye Adsorption
| Adsorbent/Dye System | Isotherm Model | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
|---|---|---|---|---|---|---|
| Clay / C.I. DR243 | Langmuir | -2.31 to -0.99 | -27.01 | -79.9 | Spontaneous, Exothermic | [16] |
| Cellulose Acetate / Direct Red | Freundlich | Positive values | Positive value | Positive value | Non-spontaneous, Endothermic | [17] |
| Cellulose Aerogel / Congo Red | Langmuir | Negative values | Negative value | Positive value | Spontaneous, Exothermic |[19] |
Note: Data is presented for illustrative purposes to show typical values and models. The specific values for this compound on pure cellulose may differ.
Adsorption Kinetics
Adsorption kinetics describe the rate at which the dye is removed from the solution and binds to the fiber. The pseudo-second-order model is commonly found to provide the best fit for dye adsorption processes, including for this compound on clay[16][17]. This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.
Table 2: Example Kinetic Parameters for Dye Adsorption
| Adsorbent/Dye System | Kinetic Model | Rate Constant (k₂) (g/mg·min) | Equilibrium Adsorption Capacity (qₑ) (mg/g) | Reference |
|---|---|---|---|---|
| Clay / C.I. DR243 | Pseudo-second-order | 0.011 | 102.04 | [16] |
| Cellulose Acetate / Direct Red | Pseudo-second-order | N/A | N/A |[17] |
Experimental Protocols
To quantitatively assess the binding of this compound to cellulose, standardized batch adsorption experiments are typically performed.
Materials and Equipment
-
Adsorbent: Purified cellulose (e.g., microcrystalline cellulose, cotton linters).
-
Adsorbate: this compound dye stock solution (e.g., 1000 mg/L in deionized water)[16].
-
Reagents: 0.1 M HCl and 0.1 M NaOH for pH adjustment, NaCl for ionic strength control.
-
Equipment: UV-Vis Spectrophotometer, orbital shaker with temperature control, centrifuge, pH meter, analytical balance, conical flasks.
General Experimental Workflow
The following diagram outlines the typical workflow for a batch adsorption study.
Caption: Workflow for a typical batch adsorption experiment.
Detailed Methodologies
1. Isotherm Studies:
-
Prepare a series of flasks, each containing a fixed amount of cellulose (e.g., 0.1 g) and a fixed volume of dye solution (e.g., 50 mL)[16].
-
Vary the initial dye concentration across the flasks (e.g., 50, 100, 150, 200 mg/L).
-
Adjust the pH to the optimal value (e.g., pH 2 was found to be optimal for DR243 on clay)[16].
-
Agitate the flasks at a constant temperature (e.g., 25 °C) for a time sufficient to reach equilibrium (determined from kinetic studies, e.g., 60 minutes)[16].
-
After equilibrium, separate the cellulose and measure the final dye concentration (Cₑ) in the supernatant.
-
Calculate the equilibrium adsorption capacity, qₑ (mg/g), using the formula:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where C₀ is the initial concentration, V is the volume (L), and m is the mass of cellulose (g).
-
2. Kinetic Studies:
-
Use a single initial dye concentration and a fixed amount of cellulose in a larger volume.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60, 90 min), withdraw a sample of the solution.
-
Immediately centrifuge the sample to remove the cellulose.
-
Measure the dye concentration at each time point (Cₜ).
-
Calculate the adsorption capacity at time t, qₜ (mg/g), using the formula:
-
qₜ = (C₀ - Cₜ) * V / m
-
3. Effect of pH and Temperature:
-
To study the effect of pH, repeat the equilibrium experiment at different initial pH values (e.g., 2, 4, 6, 8, 10) while keeping concentration and temperature constant[16].
-
To study the effect of temperature and determine thermodynamic parameters, repeat the equilibrium experiment at different temperatures (e.g., 25, 40, 50 °C)[16].
Conclusion
The binding of this compound to cellulose is a complex physical adsorption process governed primarily by a combination of hydrogen bonding and van der Waals forces. Electrostatic repulsion between the anionic dye and the cellulose surface is a significant barrier that must be overcome by the addition of an electrolyte. The process can be effectively quantified using established experimental protocols and analyzed with adsorption models like the Langmuir isotherm and pseudo-second-order kinetics. This guide provides the foundational knowledge and methodological framework for researchers to further investigate and optimize the interactions between direct dyes and cellulosic substrates.
References
- 1. chembk.com [chembk.com]
- 2. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. Microscopy and surface chemical investigations of dyed cellulose textiles - Nottingham ePrints [eprints.nottingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. revistas.unam.mx [revistas.unam.mx]
- 10. researchgate.net [researchgate.net]
- 11. Van der Waals force - Wikipedia [en.wikipedia.org]
- 12. Understanding adsorption phenomena: investigation of the dye-cellulose interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cationized Cellulose Materials: Enhancing Surface Adsorption Properties Towards Synthetic and Natural Dyes [mdpi.com]
- 16. deswater.com [deswater.com]
- 17. Adsorption Mechanism of Direct Red on Cellulose Acetate from Ananas Comous Leaves : Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic, isotherm, and thermodynamic studies of the adsorption of dyes from aqueous solution by cellulose-based adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
C.I. Direct Red 243: A Technical Safety Guide for Laboratory Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
C.I. Direct Red 243, a complex azo dye, is utilized in various industrial applications. For laboratory personnel, a comprehensive understanding of its safety profile is paramount to ensure safe handling and minimize potential risks. This technical guide provides a detailed overview of the available safety data for this compound, including its identification, hazard classification, handling procedures, and emergency measures. Due to the limited availability of specific quantitative toxicological data for this compound, this guide also incorporates general principles and experimental protocols relevant to the safety assessment of azo dyes.
Chemical Identification and Physical Properties
This compound is a water-soluble, reddish powder. Its complex molecular structure contributes to its dyeing properties and also informs its potential interactions with biological systems.
| Property | Value | Reference |
| C.I. Name | Direct Red 243 | [1][2][3] |
| C.I. Number | 29315 | [1][3] |
| CAS Number | 86543-85-3 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C38H28N10Na4O17S4 | [1][3][6][7] |
| Molecular Weight | 1116.91 g/mol | [1][6] |
| Appearance | Reddish powder | [2][5] |
| Solubility | Soluble in water | [5][7] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified with the following hazards:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Sensitization | H317 : May cause an allergic skin reaction. | Irritant |
| Hazardous to the aquatic environment, long-term hazard | H411 : Toxic to aquatic life with long lasting effects. | Environment |
Source:[4]
These classifications indicate that the primary health concern upon exposure is the potential for skin sensitization, leading to an allergic reaction. Furthermore, its environmental hazard necessitates proper disposal procedures to prevent harm to aquatic ecosystems.
Toxicological Data
For context, the acute toxicity of azo dyes is generally considered to be low, with LD50 values often in the range of 250–2000 mg/kg body weight.[11]
Aquatic Toxicity
While specific EC50 values for this compound are not consistently reported, the H411 classification indicates significant risk to aquatic organisms. Studies on other azo dyes have shown a range of aquatic toxicity. For example, the 48-hour EC50 for the azo dye Remazol Golden Yellow on Daphnia magna was found to be 46.84 mg/L.[12]
Experimental Protocols for Safety Assessment
In the absence of specific experimental data for this compound, this section outlines general methodologies for assessing the potential toxicity of direct dyes. These protocols are based on standard toxicological practices and literature on similar compounds.
General Workflow for Handling Powdered Dyes in the Laboratory
The following workflow outlines the essential steps for safely handling this compound and other powdered dyes in a laboratory setting.
Caption: A general workflow for the safe laboratory handling of powdered dyes.
Conceptual Framework for Toxicity Testing of a Direct Dye
This diagram illustrates a general approach to evaluating the potential toxicity of a direct dye for which limited data is available.
Caption: A conceptual workflow for assessing the toxicity of a direct dye.
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
-
Handling :
-
Storage :
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:
-
After inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
After skin contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]
-
After eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
After ingestion : Rinse mouth with water. Do NOT induce vomiting.[10]
In all cases of significant exposure or if symptoms persist, seek medical attention.
Accidental Release Measures
-
Personal precautions : Use personal protective equipment. Evacuate personnel to safe areas.[10]
-
Environmental precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]
-
Methods for cleaning up : Sweep up and shovel. Keep in suitable, closed containers for disposal.[10]
Fire-Fighting Measures
-
Suitable extinguishing media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Specific hazards arising from the chemical : In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, sulfur oxides, and sodium oxides may be produced.
-
Special protective equipment for firefighters : Wear self-contained breathing apparatus for firefighting if necessary.[10]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Due to its aquatic toxicity, it should not be released into the environment.[10]
Conclusion
While specific quantitative toxicological data for this compound is limited, the available information from safety data sheets and GHS classifications provides a clear indication of its potential hazards, namely skin sensitization and aquatic toxicity. By adhering to the handling, storage, and emergency procedures outlined in this guide, and by following general good laboratory practices for handling chemical powders, researchers can minimize their risk of exposure and ensure a safe working environment. Further toxicological studies would be beneficial for a more complete understanding of the safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Red BWS (Direct Red 243)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 3. China C I Direct Red 243 Manufacturers Factory Suppliers [dyeindustry.com]
- 4. echemi.com [echemi.com]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. chembk.com [chembk.com]
- 8. This compound|lookchem [lookchem.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Purity and Grade Specifications for Research-Grade Direct Red 243
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and grade specifications for research-grade Direct Red 243. It is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes of this dye, ensuring its suitability for various research applications. This document outlines typical specifications, common impurities, and detailed analytical methodologies for quality control.
Introduction to Direct Red 243
Direct Red 243, also known by its Colour Index name C.I. 29315, is a water-soluble, polyazo dye.[1][2] Due to its ability to bind to cellulosic materials, it finds extensive use in the textile and paper industries.[1][2] In a research context, Direct Red 243 may be employed in various biological and chemical applications, including as a staining agent or a component in diagnostic assays. For such sensitive applications, the purity and consistency of the dye are of paramount importance. Research-grade reagents are characterized by high purity and well-defined specifications to ensure the reliability and reproducibility of experimental results.[3][4]
Purity and Grade Specifications
For research applications, Direct Red 243 should conform to high-purity standards, often comparable to an "Analytical Reagent (AR)" or "ACS Reagent" grade.[4] While a specific monograph for research-grade Direct Red 243 is not universally established, the following table summarizes the typical specifications based on common standards for high-purity chemical reagents.
| Parameter | Specification | Test Method |
| Appearance | Dark red to brown powder | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |
| Dye Content | ≥ 95% | UV-Vis Spectrophotometry |
| Identity | Conforms to reference spectrum | HPLC, UV-Vis Spectroscopy |
| Moisture Content | ≤ 5% | Karl Fischer Titration |
| Heavy Metals (as Pb) | ≤ 20 ppm | Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) |
| Banned Aromatic Amines | Not Detected (< 30 ppm) | GC-MS or LC-MS after reductive cleavage |
Common Impurities
The synthesis of Direct Red 243 is a multi-step process that can result in the presence of various impurities. For research-grade material, these impurities must be minimized and controlled.
| Impurity Class | Examples | Potential Impact |
| Inorganic Salts | Sodium chloride, Sodium sulfate | Can affect solubility and ionic strength of solutions. |
| Starting Materials & Intermediates | Unreacted precursors from the synthesis | May interfere with biological or chemical assays. |
| Side-Reaction Products | Isomeric dyes, degradation products | Can lead to inconsistent staining or assay results. |
| Heavy Metals | Lead, Mercury, Cadmium, Arsenic | Can be toxic to biological systems and interfere with enzymatic reactions.[5] |
| Banned Aromatic Amines | e.g., Benzidine, o-Toluidine | Carcinogenic compounds that are a significant safety concern.[6] |
Experimental Protocols
The following sections detail the methodologies for key experiments to determine the quality of research-grade Direct Red 243.
Determination of Dye Content by UV-Vis Spectrophotometry
This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Principle: The dye content is determined by measuring the absorbance of a solution of Direct Red 243 at its wavelength of maximum absorbance (λmax) and comparing it to a standard curve prepared from a reference standard of known purity.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Cuvettes
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of Direct Red 243 in deionized water.
-
Scan the solution over the visible wavelength range (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For Direct Red 243, this is approximately 517 nm.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a reference standard of Direct Red 243 and prepare a stock solution of known concentration (e.g., 100 mg/L) in deionized water.
-
Prepare a series of at least five standard solutions by serial dilution of the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh the Direct Red 243 sample to be tested and prepare a solution of a similar concentration to the standards.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve.
-
Calculate the dye content percentage using the following formula:
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of dyes.
Principle: A solution of the dye is injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column, producing a chromatogram. The area of the main peak relative to the total area of all peaks is used to determine the purity.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV-Vis detector
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Syringe filters
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of two solvents is typically used. For example:
-
Solvent A: Ammonium acetate buffer
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more nonpolar components.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: The λmax of Direct Red 243 (approx. 517 nm) and a lower wavelength (e.g., 254 nm) to detect non-colored impurities.
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase solvents and degas them before use.
-
Preparation of Sample Solution:
-
Accurately weigh the Direct Red 243 sample and dissolve it in the mobile phase starting condition or a suitable solvent to a known concentration (e.g., 100 mg/L).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample solution and run the gradient program.
-
Record the chromatogram.
-
-
Calculation:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by the area percentage method:
-
Visualizations
Quality Control Workflow for Research-Grade Direct Red 243
Caption: Quality control workflow for research-grade Direct Red 243.
Hypothetical Experimental Workflow: Cellular Staining
Caption: Hypothetical experimental workflow for cellular staining with Direct Red 243.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. Purity and Grade of Chemical Reagent - Concord Technology (Tianjin) Co., Ltd. [en.tjconcord.com]
- 4. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 5. images.fibre2fashion.com [images.fibre2fashion.com]
- 6. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for C.I. Direct Red 243 Staining of Plant Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Red 243 is a diazo dye traditionally utilized in the textile and paper industries for its high affinity for cellulose fibers.[1][2] This inherent binding property makes it a potentially valuable tool for the visualization of plant cell walls, which are primarily composed of cellulose. These application notes provide a detailed protocol for the use of this compound as a stain for plant cell walls in microscopy, offering an alternative to more commonly used stains. The provided protocol is a recommended starting point and may require optimization depending on the specific plant species and tissue being investigated.
Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Direct Red 243 | [1] |
| CAS Number | 86543-85-3 | [1][3] |
| Molecular Formula | C₃₈H₂₈N₁₀Na₄O₁₇S₄ | [1] |
| Molecular Weight | 1116.91 g/mol | [1] |
| Appearance | Reddish powder | |
| Solubility | Soluble in water | [3] |
Principle of Staining
Direct dyes, such as this compound, are characterized by their substantive affinity for cellulosic materials. The linear and planar structure of the dye molecule allows it to align with the linear cellulose polymers of the plant cell wall. The binding mechanism is thought to involve a combination of hydrogen bonding and van der Waals forces between the dye molecules and the cellulose microfibrils. This direct binding allows for a simple and rapid staining procedure without the need for a mordant.
Experimental Protocol: Staining Plant Tissue Sections with this compound
This protocol is adapted from established methods for other direct dyes used in plant cell wall staining, such as Congo Red.[4][5]
Materials:
-
This compound (powder)
-
Distilled water
-
Plant tissue sections (e.g., free-hand sections, microtome sections)
-
Microscope slides and coverslips
-
Forceps or fine-tipped brush
-
Pipettes
-
Staining jars or small petri dishes
-
Microscope with bright-field or fluorescence capabilities
Reagent Preparation:
-
Stock Staining Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of distilled water. Gentle warming and stirring may be required to fully dissolve the dye.
-
Working Staining Solution (0.01% - 0.05% w/v): Dilute the stock solution with distilled water to achieve the desired working concentration. A starting concentration of 0.02% is recommended.
Staining Procedure:
-
Sample Preparation: Prepare thin sections of fresh or fixed plant tissue.
-
Hydration: If using fixed and dehydrated tissue, rehydrate the sections by passing them through a descending ethanol series and finally into distilled water.
-
Staining: Immerse the tissue sections in the this compound working staining solution. Incubate for 5-15 minutes at room temperature. The optimal staining time may vary depending on the tissue type and thickness.
-
Washing: Briefly rinse the stained sections in distilled water to remove excess dye. A series of two to three short washes of 1-2 minutes each is recommended. Avoid prolonged washing as this may lead to destaining.
-
Mounting: Carefully mount the stained sections on a microscope slide with a drop of distilled water or a suitable mounting medium. Place a coverslip over the specimen, avoiding air bubbles.
-
Observation: Observe the stained sections under a microscope. Plant cell walls should appear in shades of red to pink.
Expected Results:
The cellulose-rich primary and secondary cell walls of plant tissues are expected to be stained red. The intensity of the staining may vary depending on the cell wall thickness and composition. Lignified tissues may show a different shade or reduced staining intensity.
Safety Precautions
This compound may cause skin and eye irritation.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the dye powder and solutions.[6] Ensure good ventilation in the work area. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.[6][7]
Experimental Workflow
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]
- 3. Page loading... [guidechem.com]
- 4. Congo Red Staining: A Technique to Visualize Cellulose Deposits in Plant Stem Sections [jove.com]
- 5. Histochemical Staining of Arabidopsis thaliana Secondary Cell Wall Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. cncolorchem.com [cncolorchem.com]
Application Notes and Protocols: Preparation and Use of Picro Sirius Red (C.I. Direct Red 80) Staining Solution for Collagen Visualization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation and use of Picro Sirius Red staining solution for the visualization and quantification of collagen fibers in tissue sections. While the initial inquiry specified C.I. Direct Red 243, extensive research indicates that this dye is primarily used in the textile and paper industries with no established protocols for biological staining in a research setting.[1][2][3] In contrast, Picro Sirius Red, which utilizes C.I. Direct Red 80 (also known as Sirius Red F3B), is a widely accepted and well-documented method for robust and specific collagen staining in histological applications.[4][5]
The Picro Sirius Red method is renowned for its ability to stain collagen fibers intensely red under bright-field microscopy.[6] A key advantage of this technique is that when viewed under polarized light, the elongated dye molecules align with the parallel fibrous structure of collagen, enhancing its natural birefringence. This results in a striking appearance where thicker, more organized Type I collagen fibers appear yellow to orange, while thinner Type III collagen fibers (including reticular fibers) appear green.[7][8] This property allows for a more detailed analysis of collagen deposition and organization in both normal and pathological tissues.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and application of Picro Sirius Red staining solution.
Table 1: Picro Sirius Red Staining Solution Composition
| Component | Concentration/Amount | Purpose |
| Sirius Red F3B (C.I. Direct Red 80) | 0.1% (w/v) | Stains collagen fibers |
| Saturated Aqueous Picric Acid | 99.9% (v/v) | Enhances dye binding and suppresses non-collagenous staining |
Table 2: Protocol Parameters
| Step | Reagent/Condition | Duration | Purpose |
| Deparaffinization & Rehydration | Xylene & Ethanol Series | ~20-30 minutes | Remove paraffin and rehydrate tissue |
| Staining | Picro Sirius Red Solution | 60 minutes | Allow for equilibrium staining of collagen |
| Rinsing | 0.5% Acetic Acid Solution | 2 x quick rinses | Remove excess, unbound stain |
| Dehydration | Absolute Ethanol | 3 x changes | Remove water before clearing |
| Clearing | Xylene | 2 x changes | Prepare for mounting |
Experimental Protocols
Preparation of Staining Solutions
A. Picro Sirius Red Staining Solution (0.1%)
-
Prepare Saturated Aqueous Picric Acid: To prepare a saturated solution, add picric acid powder to distilled water (approximately 1.3 g per 100 mL) and stir until no more powder dissolves. An excess of solid picric acid at the bottom of the container ensures saturation. Carefully decant the supernatant for use.
-
Dissolve Sirius Red: Add 0.1 g of Sirius Red F3B (C.I. Direct Red 80) to every 100 mL of the prepared saturated aqueous picric acid.
-
Mix Thoroughly: Stir the solution until the Sirius Red powder is completely dissolved.
-
Storage: The solution is stable and can be stored at room temperature for at least 3 years.[4] It can be reused multiple times.
B. Acidified Water (0.5% Acetic Acid Solution)
-
Add 5 mL of glacial acetic acid to 1 liter of distilled water.
-
Mix well. This solution is used for rinsing post-staining to prevent the loss of dye.[4]
Staining Protocol for Paraffin-Embedded Sections
This protocol is optimized for formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 2 minutes.
-
Immerse in 70% Ethanol: 1 change, 2 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Rinsing:
-
Briefly rinse the slides in two changes of the 0.5% Acetic Acid Solution.[7] This step is critical for maintaining the stain's intensity.
-
-
Dehydration:
-
Dehydrate the sections through 3 changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear the slides in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Expected Results
-
Bright-field Microscopy: Collagen fibers will appear bright red, while muscle fibers and cytoplasm will be stained yellow by the picric acid.[6]
-
Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence. Thicker Type I collagen fibers will appear yellow-orange, while thinner Type III (reticular) fibers will appear green.[7]
Mandatory Visualizations
Experimental Workflow for Picro Sirius Red Staining
Caption: Workflow for Picro Sirius Red Staining of Tissue Sections.
Logical Relationship of Staining Components
Caption: Interaction of Picro Sirius Red Components with Tissue.
References
- 1. Direct Red BWS (Direct Red 243)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 2. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]
- 3. Page loading... [guidechem.com]
- 4. med.emory.edu [med.emory.edu]
- 5. med.emory.edu [med.emory.edu]
- 6. Sirius Red - Wikipedia [en.wikipedia.org]
- 7. abcam.cn [abcam.cn]
- 8. mmpc.org [mmpc.org]
Application Notes and Protocols: C.I. Direct Red 243 in Paper Histology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Direct Red 243 for the histological analysis of paper and cellulosic materials. The protocols detailed below are designed to facilitate the microscopic examination of paper structure, fiber morphology, and the distribution of cellulosic components.
Introduction to this compound
This compound is a water-soluble, anionic disazo dye known for its high affinity for cellulosic materials.[1][2] Its principal application lies in the industrial dyeing of paper, cotton, and other cellulose-based textiles, where it imparts a brilliant bluish-red hue.[1][3] In the context of paper histology, its strong and direct binding to cellulose fibers without the need for a mordant makes it a valuable tool for visualizing fiber morphology, arrangement, and the overall structure of the paper sheet.
The mechanism of staining is primarily based on the principles of adsorption and the formation of hydrogen bonds between the dye molecules and the hydroxyl groups of the cellulose polymer. This interaction allows for a clear differentiation of cellulosic fibers under microscopic examination.
Applications in Paper Histology
The use of this compound in paper histology can be applied to several areas of analysis:
-
Fiber Morphology and Identification: Staining with Direct Red 243 enhances the visibility of individual fibers, allowing for the characterization of their length, width, and shape. This can aid in identifying the types of pulp used in the paper manufacturing process (e.g., softwood, hardwood, non-wood fibers).
-
Analysis of Paper Formation and Structure: The dye can be used to visualize the uniformity of fiber distribution, the extent of fiber-to-fiber bonding, and the presence of pores and voids within the paper sheet.
-
Assessment of Refining and Beating Effects: The intensity of staining can qualitatively indicate the degree of fibrillation and external surface area of the fibers, which are affected by mechanical treatments like refining and beating.
-
Qualitative Analysis of Additives and Contaminants: While not a specific stain for non-cellulosic components, the differential staining patterns can help in the preliminary identification of areas rich in sizing agents, fillers, or contaminants.
Experimental Protocols
The following protocols are provided as a starting point for the histological analysis of paper using this compound. Optimization may be required depending on the specific paper type and the analytical goals.
Materials and Reagents
-
This compound powder
-
Distilled or deionized water
-
Ethanol (optional, for dehydration)
-
Microscope slides and coverslips
-
Forceps and dissecting needles
-
Staining jars or dishes
-
Light microscope
Protocol 1: Direct Staining of Paper Samples
This protocol is suitable for the general microscopic examination of paper structure.
-
Sample Preparation: Cut a small, representative section of the paper sample (approximately 5 mm x 5 mm).
-
Staining Solution Preparation: Prepare a 0.1% (w/v) stock solution of this compound in distilled water. For a working solution, dilute the stock solution 1:10 with distilled water to achieve a final concentration of 0.01%.
-
Staining:
-
Place the paper sample on a clean microscope slide.
-
Apply a few drops of the 0.01% Direct Red 243 working solution to the sample, ensuring it is fully covered.
-
Allow the stain to act for 5-10 minutes at room temperature.
-
-
Washing:
-
Carefully add a drop of distilled water to the edge of the stain pool to gently wash away excess dye.
-
Use a pipette to carefully remove the excess liquid from the slide.
-
-
Mounting:
-
Add a fresh drop of distilled water to the stained sample.
-
Gently lower a coverslip over the sample, avoiding air bubbles.
-
-
Microscopic Examination: Observe the stained sample under a light microscope at various magnifications.
Protocol 2: Staining of Disintegrated Paper Fibers
This protocol is designed for the detailed morphological analysis of individual fibers.
-
Fiber Disintegration:
-
Take a small piece of the paper sample and place it in a beaker with distilled water.
-
Gently heat and stir to facilitate the separation of fibers. For more robust papers, mechanical disintegration using a blender may be necessary.
-
-
Sample Preparation:
-
Place a drop of the fiber suspension onto a clean microscope slide.
-
Use a dissecting needle to spread the fibers evenly.
-
Allow the water to evaporate, fixing the fibers to the slide.
-
-
Staining:
-
Cover the dried fibers with a few drops of 0.01% this compound solution.
-
Stain for 5 minutes.
-
-
Washing: Gently rinse the slide with distilled water to remove unbound dye.
-
Mounting and Observation: Add a drop of distilled water and a coverslip. Examine under the microscope.
Quantitative Data Presentation
While this compound is primarily used for qualitative visualization, the enhanced contrast it provides can facilitate quantitative image analysis. Stained samples can be imaged, and software can be used to measure various fiber and paper properties. The following table provides an example of how such quantitative data could be presented.
| Parameter | Sample A (Uncoated Fine Paper) | Sample B (Recycled Linerboard) |
| Fiber Properties | ||
| Average Fiber Length (mm) | 1.2 ± 0.3 | 1.8 ± 0.5 |
| Average Fiber Width (µm) | 25 ± 5 | 35 ± 8 |
| % Fines (<0.2 mm) | 15% | 25% |
| Paper Structural Properties | ||
| Pore Diameter (µm) | 10 ± 3 | 20 ± 7 |
| Formation Index | 85 | 60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Staining Mechanism
The following diagram illustrates the proposed mechanism of this compound binding to a cellulose fiber.
Caption: Binding mechanism of this compound to cellulose.
Experimental Workflow
The diagram below outlines the general workflow for the histological analysis of paper using this compound.
Caption: Workflow for paper histology with Direct Red 243.
References
Application Notes and Protocols: Direct Red BWS for Visualizing Textile Fiber Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red BWS, also known as C.I. Direct Red 243, is a brilliant bluish-red bis-azo dye with a high affinity for cellulosic fibers.[1][2] Its strong binding to materials like cotton and viscose makes it an excellent candidate for visualizing fiber morphology, assessing fiber damage, and analyzing the distribution of cellulosic material in complex samples. These application notes provide detailed protocols for using Direct Red BWS as a stain for the microscopic examination of textile fibers, along with relevant technical data and a comparison to other common staining agents.
Principle of Staining
Direct Red BWS is an anionic dye that binds to cellulose fibers primarily through a combination of hydrogen bonding and van der Waals forces. Cellulose fibers in an aqueous solution develop a negative surface charge, which would typically repel the anionic dye molecules. To overcome this repulsion, an electrolyte such as sodium chloride (NaCl) is added to the staining solution. The positive sodium ions neutralize the negative charge on the cellulose surface, allowing the linear dye molecules to align with the cellulose chains and bind within the amorphous regions of the fiber.
Physicochemical Properties of Direct Red BWS
A summary of the key properties of Direct Red BWS is provided in the table below.
| Property | Value | Reference |
| C.I. Name | Direct Red 243 | [1][2] |
| CAS Number | 86543-85-3 | [1] |
| Molecular Formula | C₃₈H₂₆CuN₁₀Na₄O₁₇S₄ | [3] |
| Molecular Weight | 1178.43 g/mol | [3] |
| Appearance | Reddish powder | [4] |
| Color | Brilliant bluish-red | [4] |
| Maximum Absorbance (λmax) | 517 nm | |
| Solubility | Soluble in water | [5] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific fiber type and imaging system.
Protocol 1: General Staining of Cotton and Viscose Fibers for Brightfield Microscopy
This protocol is adapted from standard methods for staining cellulosic fibers with direct dyes.
Materials:
-
Direct Red BWS (C.I. 243)
-
Distilled water
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃) (optional, for adjusting pH)
-
Ethanol (70% and 100%)
-
Microscope slides and coverslips
-
Mounting medium (e.g., glycerol or a commercial mounting medium)
Procedure:
-
Preparation of Staining Solution (0.1% w/v):
-
Dissolve 0.1 g of Direct Red BWS in 100 mL of distilled water.
-
Add 1.0 g of NaCl to the solution and stir until dissolved.
-
For enhanced staining, the pH can be adjusted to alkaline conditions (pH 8-9) with a small amount of sodium carbonate.
-
-
Fiber Preparation:
-
Tease apart a small sample of the textile fibers on a microscope slide.
-
Ensure the fibers are well-separated to allow for even staining and clear visualization.
-
-
Staining:
-
Apply a few drops of the 0.1% Direct Red BWS staining solution to the fibers on the slide.
-
Incubate at room temperature for 10-15 minutes. For denser fibers, the incubation time can be extended, or the slide can be gently heated (e.g., to 60°C) for 5-10 minutes to facilitate dye uptake.
-
-
Washing:
-
Carefully blot the excess stain from the slide.
-
Wash the fibers by adding a few drops of distilled water and then blotting it away. Repeat this step 2-3 times to remove unbound dye.
-
-
Dehydration and Mounting:
-
Dehydrate the fibers by sequentially adding and blotting 70% ethanol and then 100% ethanol.
-
Add a drop of mounting medium to the fibers and place a coverslip over the sample, avoiding air bubbles.
-
-
Visualization:
-
Observe the stained fibers under a brightfield microscope. The cellulosic fibers will appear red to pink, allowing for clear visualization of their morphology.
-
Protocol 2: Enhanced Visualization of Fiber Surface and Damage
This protocol utilizes a lower dye concentration and a more alkaline environment to emphasize surface features and areas of physical damage, which are often more accessible to the dye.
Materials:
-
Direct Red BWS (C.I. 243)
-
Distilled water
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Ethanol series (50%, 70%, 95%, 100%)
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Preparation of Alkaline Staining Solution (0.05% w/v):
-
Dissolve 0.05 g of Direct Red BWS in 100 mL of distilled water containing 1.0 g of NaCl.
-
Add a few drops of 0.1 M NaOH to adjust the pH to approximately 10-11.
-
-
Fiber Preparation:
-
Mount a small sample of fibers on a microscope slide.
-
-
Staining:
-
Cover the fibers with the alkaline staining solution and incubate for 5 minutes at room temperature.
-
-
Washing and Differentiation:
-
Rinse the slide briefly with distilled water.
-
Differentiate the stain by washing with 50% ethanol for 30-60 seconds. This step helps to remove excess dye from the less accessible regions of the fiber, thereby enhancing the contrast of surface details and damaged areas.
-
-
Dehydration and Mounting:
-
Dehydrate through an ethanol series (70%, 95%, 100%).
-
Mount in a suitable medium.
-
-
Visualization:
-
Examine under a microscope. Fibrillations, cracks, and other surface damage should be more intensely stained and readily visible.
-
Data Presentation
Comparison with Other Common Fiber Stains
| Stain | Target Fiber Type | Staining Principle | Advantages | Disadvantages |
| Direct Red BWS | Cellulosic (Cotton, Viscose) | Hydrogen bonding and van der Waals forces | Simple procedure, good for morphology | Photostability may be a concern under intense illumination |
| Congo Red (Direct Red 28) | Cellulosic, Amyloid | Similar to Direct Red BWS | Well-established for cellulose, shows birefringence | May not be as specific for cellulose as some other stains |
| Safranin O | Lignified and cutinized tissues | Electrostatic interactions | Good for differentiating lignified from non-lignified fibers | Not specific for cellulose |
| Calcofluor White | Cellulose and Chitin | Binds to β-1,4-glucans | Fluorescent, highly sensitive | Requires a fluorescence microscope |
Visualizations
Experimental Workflow
Caption: Experimental workflow for staining textile fibers with Direct Red BWS.
Interaction of Direct Red BWS with Cellulose
Caption: Binding mechanism of Direct Red BWS to a cellulose fiber.
References
- 1. echemi.com [echemi.com]
- 2. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]
- 3. Direct Red 243 Red Bws 100% Cotton Textile Paper Direct Dyes - Direct Dyestuff, Direct Red 243 | Made-in-China.com [m.made-in-china.com]
- 4. Direct Red BWS (Direct Red 243)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 5. Page loading... [wap.guidechem.com]
Quantitative Analysis of Cellulose Using Direct Red 243: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose, a ubiquitous and abundant natural polymer, is a critical component in a vast array of products, from pharmaceuticals and food to advanced biomaterials. Accurate quantification of cellulose content is paramount for quality control, formulation development, and understanding material properties. This application note details a spectrophotometric method for the quantitative analysis of cellulose utilizing Direct Red 243, a water-soluble anionic dye known for its affinity for cellulosic fibers.[1]
The principle of this assay is based on the specific binding of Direct Red 243 to cellulose. In a controlled reaction, a known amount of the dye is incubated with a cellulose-containing sample. After the binding reaches equilibrium, the amount of unbound dye remaining in the supernatant is measured spectrophotometrically. The quantity of cellulose can then be determined by correlating the amount of bound dye to a standard calibration curve. This method provides a relatively simple, rapid, and cost-effective alternative to more complex analytical techniques.
Principle of the Method
The interaction between Direct Red 243 and cellulose is a complex process involving hydrogen bonding and van der Waals forces between the dye molecules and the cellulose chains. The planar structure of the direct dye molecules allows them to align with the linear cellulose polymers, facilitating strong adsorption.
The assay workflow is summarized in the diagram below. A cellulose-containing sample is incubated with a Direct Red 243 solution of known concentration. Following incubation and separation of the solid cellulose-dye complex, the concentration of the unbound dye in the supernatant is determined by measuring its absorbance at its maximum wavelength (λmax). The amount of dye bound to the cellulose is calculated by subtracting the amount of unbound dye from the initial amount. This value is then used to quantify the cellulose present in the sample by referencing a standard curve prepared with known concentrations of a cellulose standard.
Caption: Experimental workflow for cellulose quantification using Direct Red 243.
Experimental Protocols
1. Materials and Reagents
-
Direct Red 243 (CAS No. 86543-85-3)
-
Microcrystalline cellulose (MCC) or other suitable cellulose standard
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Spectrophotometer (UV-Vis)
-
Centrifuge
2. Preparation of Reagents
-
Direct Red 243 Stock Solution (1 mg/mL): Dissolve 10 mg of Direct Red 243 in 10 mL of deionized water. This solution should be stored protected from light.
-
Working Dye Solution (e.g., 50 µg/mL): Dilute the stock solution with PBS to the desired final concentration. The optimal concentration may need to be determined experimentally but a starting point of 50 µg/mL is recommended.
3. Preparation of Cellulose Standard Curve
-
Prepare a series of cellulose standards by suspending known amounts of microcrystalline cellulose in PBS. A suggested range is 0 to 10 mg/mL.
-
In separate microcentrifuge tubes, add a fixed volume (e.g., 100 µL) of each cellulose standard suspension.
-
Add a fixed volume (e.g., 900 µL) of the Direct Red 243 working solution to each tube.
-
Include a blank sample containing only PBS and the Direct Red 243 working solution (0 mg/mL cellulose).
-
Incubate the tubes at room temperature for a predetermined time (e.g., 1 hour) with gentle agitation to keep the cellulose suspended.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cellulose-dye complex.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the absorbance of the supernatant at 517 nm using a spectrophotometer.[1] The spectrophotometer should be blanked with PBS.
-
Calculate the amount of bound dye for each standard by subtracting the amount of unbound dye (determined from the absorbance of the supernatant) from the initial total amount of dye added.
-
Plot a standard curve of the amount of bound dye versus the known cellulose concentration.
4. Quantification of Cellulose in Unknown Samples
-
Prepare the unknown sample in a similar manner to the standards, ensuring it is in a suspension in PBS.
-
In a microcentrifuge tube, add a known volume of the unknown sample suspension.
-
Add the same volume of Direct Red 243 working solution as used for the standard curve.
-
Follow the same incubation, centrifugation, and supernatant collection steps as for the standard curve.
-
Measure the absorbance of the supernatant at 517 nm.
-
Calculate the amount of bound dye.
-
Determine the cellulose concentration in the unknown sample by interpolating from the standard curve.
Data Presentation
Table 1: Hypothetical Data for Standard Curve Preparation
| Cellulose Concentration (mg/mL) | Absorbance of Supernatant (517 nm) | Unbound Dye (µg) | Bound Dye (µg) |
| 0.0 | 1.000 | 45.00 | 0.00 |
| 0.5 | 0.900 | 40.50 | 4.50 |
| 1.0 | 0.805 | 36.23 | 8.78 |
| 2.0 | 0.620 | 27.90 | 17.10 |
| 4.0 | 0.350 | 15.75 | 29.25 |
| 6.0 | 0.150 | 6.75 | 38.25 |
| 8.0 | 0.050 | 2.25 | 42.75 |
| 10.0 | 0.020 | 0.90 | 44.10 |
Assumes an initial total of 45 µg of dye was added to each sample.
Table 2: Quantification of Unknown Samples
| Sample ID | Absorbance of Supernatant (517 nm) | Bound Dye (µg) | Calculated Cellulose Concentration (mg/mL) |
| Unknown 1 | 0.715 | 12.83 | 1.5 |
| Unknown 2 | 0.450 | 24.75 | 3.4 |
| Unknown 3 | 0.250 | 33.75 | 5.2 |
Logical Relationships in Data Analysis
The following diagram illustrates the logical flow for determining the cellulose concentration from the primary experimental measurement of absorbance.
Caption: Logical flow for data analysis in the Direct Red 243 cellulose assay.
Considerations and Optimization
-
Dye Concentration: The concentration of the Direct Red 243 working solution should be optimized to ensure it is in excess of the amount of cellulose being measured, but not so high that the change in absorbance is difficult to measure accurately.
-
Incubation Time: The time required to reach binding equilibrium should be determined experimentally by measuring the amount of bound dye at various time points.
-
pH and Ionic Strength: The binding of direct dyes to cellulose can be influenced by the pH and ionic strength of the buffer. It is important to maintain consistent buffer conditions for all standards and samples.
-
Interfering Substances: Components in the sample matrix other than cellulose may also interact with Direct Red 243 or interfere with the spectrophotometric measurement. Potential interfering substances should be evaluated, and appropriate controls should be included. For instance, other polysaccharides with similar structures might show some binding.
-
Cellulose Type: The binding affinity of Direct Red 243 may vary with the source, crystallinity, and physical form of the cellulose. It is recommended to use a cellulose standard that is as similar as possible to the cellulose in the samples being analyzed.
Conclusion
The use of Direct Red 243 offers a promising and accessible method for the quantitative analysis of cellulose. By following the outlined protocols and considering the key optimization parameters, researchers can achieve reliable and reproducible quantification of cellulose in a variety of sample types. This application note provides a solid foundation for implementing this technique in the laboratory.
References
Application Notes and Protocols: C.I. Direct Red 243 as a Potential Counterstain in Botanical Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Red 243 is a double azo direct dye known for its strong affinity for cellulosic materials, a property that has led to its widespread use in the textile and paper industries for dyeing cotton and viscose fabrics.[1][2][3] While its application in biological microscopy is not extensively documented, its chemical characteristics suggest a promising role as a counterstain in botanical histology, particularly for the visualization of cellulose-rich structures such as plant cell walls. Its vibrant bluish-red hue can provide excellent contrast with other stains used for highlighting specific cellular components.[3] This document outlines the physico-chemical properties of this compound and provides a hypothetical protocol for its use as a counterstain in botanical microscopy.
Physico-Chemical Properties of this compound
A summary of the key properties of this compound is presented below. This data is essential for understanding the dye's behavior in staining solutions and its interaction with plant tissues.
| Property | Value | Reference |
| C.I. Name | Direct Red 243 | [3] |
| C.I. Number | 29315 | [1][4] |
| CAS Registry Number | 86543-85-3 | [1][4] |
| Molecular Formula | C38H28N10Na4O17S4 | [1][4] |
| Molecular Weight | 1116.91 g/mol | [1][4] |
| Molecular Structure | Double azo class | [1] |
| Appearance | Reddish powder | [3] |
| Shade | Brilliant bluish-red | [3] |
| Solubility | Soluble in water (30g/L) and concentrated sulfuric acid. Slightly soluble in ethanol. Insoluble in acetone. | [2][4] |
Proposed Application in Botanical Microscopy
Based on its strong affinity for cellulose, this compound is proposed as a counterstain for highlighting primary and secondary cell walls in paraffin-embedded or fresh plant tissue sections. Its vibrant red color can provide a stark contrast to nuclear stains like hematoxylin or fluorescent stains like DAPI, allowing for clear differentiation of the cell wall from the nucleus and cytoplasm. This can be particularly useful in studies of plant anatomy, development, and pathology.
Experimental Protocol: this compound as a Counterstain
This protocol is a proposed methodology and may require optimization depending on the plant species and tissue type.
1. Reagent Preparation
-
Staining Solution (0.1% w/v):
-
Dissolve 0.1 g of this compound powder in 100 mL of distilled water.
-
Stir until fully dissolved. Gentle heating may be applied to aid dissolution.
-
Filter the solution using standard laboratory filter paper to remove any undissolved particles.
-
-
Ethanol Series:
-
Prepare a graded series of ethanol solutions: 50%, 70%, 95%, and 100% (absolute ethanol).
-
2. Staining Procedure for Paraffin-Embedded Sections
This procedure assumes that the plant tissue has been fixed, dehydrated, embedded in paraffin, and sectioned.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5-10 minutes to dissolve the paraffin. Repeat with fresh xylene.
-
Transfer slides through a descending series of ethanol concentrations to rehydrate the tissue:
-
100% ethanol for 2-3 minutes.
-
95% ethanol for 2-3 minutes.
-
70% ethanol for 2-3 minutes.
-
50% ethanol for 2-3 minutes.
-
-
Rinse gently in distilled water for 5 minutes.
-
-
Primary Staining (Optional):
-
If a nuclear stain is desired, stain with a progressive hematoxylin (e.g., Mayer's hemalum) for 5-10 minutes.
-
Rinse thoroughly in running tap water until the water runs clear.
-
"Blue" the sections in Scott's tap water substitute or alkaline water for 1-2 minutes.
-
Rinse again in distilled water.
-
-
Counterstaining with this compound:
-
Immerse the slides in the 0.1% this compound staining solution for 5-15 minutes. The optimal time may vary.
-
Rinse briefly in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through an ascending series of ethanol concentrations:
-
50% ethanol for 1-2 minutes.
-
70% ethanol for 1-2 minutes.
-
95% ethanol for 1-2 minutes.
-
100% ethanol for 2-3 minutes (two changes).
-
-
Clear the sections in xylene or a xylene substitute for 5-10 minutes.
-
Mount with a resinous mounting medium and a coverslip.
-
3. Expected Results
-
Cell Walls: Bright red to pinkish-red.
-
Nuclei (if primary stain is used): Blue to purple.
-
Cytoplasm: Generally unstained or very lightly stained.
-
Lignified Tissue: May show a deeper red coloration.
Workflow Diagram
Caption: Workflow for this compound counterstaining.
Safety Precautions
As with any chemical, consult the Safety Data Sheet (SDS) for this compound before handling. Use appropriate personal protective equipment, including gloves and safety glasses, and work in a well-ventilated area.
References
Application Notes: Staining of Cotton and Viscose Fibers with Direct Red 243
Introduction
Direct Red 243 (C.I. 29315) is a water-soluble, anionic azo dye widely utilized in the textile and paper industries for coloring cellulose-based materials.[1][2] Its molecular structure allows for a strong affinity for cellulosic fibers such as cotton, linen, and viscose (rayon), enabling direct application from a hot aqueous solution without the need for a mordant.[2][3] The staining mechanism relies on the formation of non-covalent interactions, primarily hydrogen bonds and van der Waals forces, between the linear dye molecules and the cellulose polymer chains.[4] An electrolyte, such as sodium chloride or sodium sulfate, is essential during the dyeing process to overcome the natural electrostatic repulsion between the anionic dye and the negatively charged surface of cellulose in water, thereby promoting dye exhaustion onto the fiber.[3] These protocols provide a detailed methodology for the staining of both cotton and viscose fibers for research and analytical purposes.
Key Materials and Reagents
-
Cotton and/or Viscose fibers/fabric
-
Direct Red 243 (C.I. 29315)
-
Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Sodium Carbonate (Soda Ash, Na₂CO₃)
-
Non-ionic wetting agent or detergent (e.g., Synthrapol)
-
Cationic Dye Fixative (Optional, e.g., Retayne)
-
Distilled or Deionized Water
-
Laboratory-grade beakers or stainless steel dye pots
-
Heating and stirring plate
-
Thermometer
-
Glass stirring rods
-
pH indicator strips
Experimental Protocols
Protocol 1: Fiber Preparation (Scouring)
This essential preliminary step removes natural waxes, oils, and any sizing agents from the fibers, ensuring uniform dye penetration.
-
Prepare a scouring bath with a liquor-to-goods ratio of 30:1 (e.g., 3 liters of water for 100 g of fiber).
-
Add Sodium Carbonate (2 g/L) and a non-ionic detergent (1 mL/L) to the bath.
-
Immerse the cotton or viscose fibers in the bath and heat to 80-90°C.
-
Maintain the temperature for 30-45 minutes with gentle agitation.
-
Allow the bath to cool, then remove the fibers.
-
Rinse the fibers thoroughly with warm water, followed by a final rinse with cold water until the rinse water is clear and neutral.
-
The scoured, damp fibers are now ready for staining. Do not allow the fibers to dry completely before proceeding to the staining step.
Protocol 2: Staining Procedure
This protocol describes the direct application of Direct Red 243 to the prepared cellulosic fibers.
-
Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 30:1 using distilled water at room temperature (e.g., 3 liters for 100 g of fiber).
-
Dye Stock Solution: Separately, weigh the required amount of Direct Red 243 powder (e.g., 1% on weight of fiber, or 1 g for 100 g of fiber). Create a paste with a small amount of cold water, then dissolve it completely by adding a small volume of boiling water.
-
Dyeing Process:
-
Add the dissolved dye stock solution to the main dye bath and stir until uniform.
-
Introduce the wet, scoured fibers into the dye bath. Ensure they are fully submerged and can move freely.
-
Begin heating the dye bath, gradually raising the temperature to 90-95°C over 30 minutes.
-
Once the temperature reaches ~60°C, begin the gradual addition of the electrolyte. Add the total required amount of Sodium Chloride (e.g., 20 g/L) in three equal portions, spaced 10-15 minutes apart. This gradual addition promotes level and even dyeing.[5]
-
Maintain the dye bath at 90-95°C for 45-60 minutes, stirring gently and periodically to prevent uneven staining.
-
-
Cool Down & Rinsing:
-
Turn off the heat and allow the dye bath to cool gradually to around 60°C.
-
Remove the fibers from the dye bath.
-
Rinse the stained fibers under cold running water until the water runs clear.
-
Protocol 3: After-treatment for Improved Wash Fastness (Optional)
Direct dyes are known for their relatively poor wash fastness.[6] A cationic fixative can be applied to improve the dye's permanence.
-
Prepare a new bath with a 30:1 liquor ratio with hot water (40-50°C).
-
Add a cationic dye fixative according to the manufacturer's instructions (typically 1-2% on weight of fiber).
-
Immerse the rinsed, stained fibers in the fixation bath for 20-30 minutes with gentle agitation.
-
Remove the fibers, perform a final light rinse in cold water, and allow to air dry.
Data Presentation: Staining Parameters
The following table summarizes the key quantitative parameters for a reproducible staining protocol.
| Parameter | Recommended Value | Purpose / Notes |
| Liquor-to-Goods Ratio | 30:1 | Ensures fibers can move freely for uniform dye uptake. |
| Dye Concentration | 0.5 - 2.0% (owf) | Adjust based on the desired shade depth (pale to dark). |
| Electrolyte (NaCl) | 15 - 20 g/L | Promotes dye exhaustion by neutralizing fiber surface charge.[3] |
| Scouring Temperature | 80 - 90°C | Removes impurities for effective and even staining.[5] |
| Dyeing Temperature | 90 - 95°C | Optimal temperature for direct dye diffusion and fixation.[6] |
| Dyeing Time | 45 - 60 minutes | Duration at peak temperature to allow for maximum dye uptake. |
| pH of Dye Bath | 6.0 - 7.0 (Neutral) | Direct dyes perform optimally in a neutral pH environment.[3] |
| Fixative Concentration | 1 - 2% (owf) | (Optional) Improves wash fastness of the final stained fiber. |
*owf: on weight of fiber
Visualizations
Experimental Workflow Diagram
Caption: A flowchart of the staining protocol from fiber preparation to the final dried product.
Simplified Staining Mechanism
References
- 1. Page loading... [wap.guidechem.com]
- 2. Direct Red BWS (Direct Red 243)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 3. Dyeing of cellulosic fibers with direct dyes. | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. prochemicalanddye.com [prochemicalanddye.com]
- 6. Direct Dyes [pburch.net]
Application Notes and Protocols: Direct Red 243 in Leather Dyeing Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Direct Red 243 (CAS No: 86543-85-3), an anionic bis-azo dye, in the context of leather dyeing research. The protocols outlined below are synthesized from established principles of leather technology and dyeing science, intended to serve as a foundational guide for experimental design.
Introduction to Direct Red 243
Direct Red 243, also known as Direct Red BWS, is a water-soluble dye with a high affinity for cellulosic substrates and proteins, such as the collagen matrix of leather.[1] Its molecular structure allows for substantive dyeing, meaning it can be applied directly to the substrate from an aqueous solution without the need for a mordant. In leather dyeing, particularly on chrome-tanned substrates, the anionic nature of Direct Red 243 facilitates its interaction with the cationic sites on the collagen fibers, which have been established during the tanning process.[2][3]
Optimizing the dyeing process involves careful control of parameters such as pH, temperature, and the use of auxiliaries to ensure levelness, adequate penetration, and high fastness of the final color.[4][5]
Physicochemical and Performance Data
While specific research data on the performance of Direct Red 243 on leather is limited in publicly available literature, the following table summarizes typical performance characteristics based on manufacturer data and general knowledge of direct dyes on protein substrates. These values should be considered illustrative and must be confirmed through empirical testing.
| Parameter | Typical Value / Rating | ISO Standard (for testing) |
| Physical Appearance | Blue-ray red powder | N/A |
| C.I. Name & No. | Direct Red 243, 29315 | N/A |
| CAS No. | 86543-85-3 | N/A |
| Molecular Formula | C₃₈H₂₈N₁₀Na₄O₁₇S₄ | N/A |
| Light Fastness | 4-5 (on a scale of 1-8) | ISO 105-B02 |
| Wash Fastness | 3-4 (on a scale of 1-5) | ISO 105-C06 |
| Rubbing Fastness (Dry) | 4 (on a scale of 1-5) | ISO 105-X12 |
| Rubbing Fastness (Wet) | 3 (on a scale of 1-5) | ISO 105-X12 |
| Perspiration Fastness | 3-4 (on a scale of 1-5) | ISO 105-E04 |
Experimental Protocols
The following protocols provide detailed methodologies for the application of Direct Red 243 to chrome-tanned leather and the subsequent evaluation of its performance.
Protocol for Drum Dyeing of Chrome-Tanned Leather
This protocol describes a standard laboratory-scale drum dyeing process for achieving a uniform and well-fixed red coloration on chrome-tanned leather.
Materials and Reagents:
-
Chrome-tanned leather (wet blue), shaved to uniform thickness (e.g., 1.0-1.2 mm)
-
Direct Red 243 (C.I. 29315)
-
Sodium bicarbonate (NaHCO₃) or Sodium formate
-
Anionic leveling/penetrating agent (e.g., a naphthalene syntan)
-
Formic acid (HCOOH), 85%
-
Deionized water
-
Laboratory-scale dyeing drum
Procedure:
-
Preparation: Weigh the chrome-tanned leather. All chemical percentages are based on this weight (e.g., % o.w.w. - on wet weight).
-
Washing: Place the leather in the drum with 200% water at 35°C. Drum for 20 minutes and then drain the float.
-
Neutralization: Add 150% water at 40°C and 1.5-2.0% sodium bicarbonate. Drum for 60-90 minutes. Check the pH of the cross-section of the leather, aiming for a pH of 5.0-5.5. Once the target pH is achieved, wash the leather with 200% water at 40°C for 15 minutes and drain.
-
Dyeing - Penetration Phase:
-
Add 100% water at 40°C.
-
Add 1.0% of an anionic leveling agent. Drum for 10 minutes to allow for even distribution.
-
Dissolve 2.0% Direct Red 243 in hot water (60-70°C), filter, and add to the drum.
-
Increase the temperature to 50-60°C and drum for 40-60 minutes to ensure full penetration of the dye into the leather.
-
-
Dyeing - Fixation Phase:
-
Slowly add 1.0% formic acid (diluted 1:10 with water) to the drum in two intervals of 10 minutes.
-
Drum for an additional 30 minutes to fix the dye to the collagen fibers by lowering the pH to approximately 3.5-3.8.
-
-
Final Wash and Fatliquoring:
-
Drain the dye bath.
-
Wash the leather with 200% water at 50°C for 15 minutes.
-
The leather is now ready for subsequent fatliquoring and finishing processes.
-
Protocol for Color Fastness to Rubbing (Crocking)
Standard: ISO 105-X12
Apparatus: Crockmeter (Rubbing Fastness Tester)
Procedure:
-
Sample Preparation: Cut a test specimen of the dyed leather (at least 140mm x 50mm).
-
Dry Rubbing:
-
Mount a square of standard white cotton rubbing cloth onto the rubbing finger of the crockmeter.
-
Place the leather specimen on the base of the instrument.
-
Lower the finger onto the specimen and perform 10 full turns of the crank at a rate of one turn per second.
-
-
Wet Rubbing:
-
Saturate a new piece of cotton rubbing cloth in deionized water and squeeze to remove excess water, achieving a wet pick-up of 95-100%.
-
Repeat the rubbing procedure as described for the dry test.
-
-
Evaluation:
-
Allow the cotton cloths to air dry.
-
Assess the degree of color transfer (staining) on each cloth using the ISO 105-A03 Grey Scale for Staining under a standardized light source. A rating of 5 indicates no staining, while a rating of 1 indicates severe staining.
-
Protocol for Color Fastness to Light
Standard: ISO 105-B02
Apparatus: Xenon arc lamp apparatus
Procedure:
-
Sample Preparation: Cut a specimen of the dyed leather to the required size for the sample holder.
-
Exposure:
-
Partially cover the specimen with an opaque mask.
-
Simultaneously expose the leather specimen and a set of standard blue wool references (Blue Wool Scale 1-8) to the light from the xenon arc lamp under controlled conditions of temperature and humidity.
-
-
Evaluation:
-
Periodically inspect the fading of the specimen.
-
The test ends when the contrast between the exposed and unexposed parts of the specimen is equal to a specific rating on the ISO 105-A02 Grey Scale for Assessing Change in Colour .
-
The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.
-
Visualizations
The following diagrams illustrate the key processes and relationships in leather dyeing with Direct Red 243.
References
- 1. Direct Red BWS (Direct Red 243)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 2. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]
- 3. fsw.cc [fsw.cc]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dyeing auxiliaries for drum applications - Leather International [leathermag.com]
Troubleshooting & Optimization
Technical Support Center: C.I. Direct Red 243 Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using C.I. Direct Red 243 and other similar dyes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a double azo dye. It is primarily used in the textile industry for dyeing cellulose fibers such as cotton and viscose, as well as silk.[1][2][3] In a research context, its utility may be explored in various staining protocols, where its properties of binding to cellulose-like structures or other tissue components could be leveraged.
Q2: What are the common causes of high background staining in histological and immunochemical applications?
High background staining can obscure specific signals and lead to misinterpretation of results. The common culprits include:
-
Non-specific Hydrophobic and Ionic Interactions: The dye or antibodies may bind to tissue components other than the intended target.[4]
-
Endogenous Enzyme Activity: Tissues containing endogenous peroxidases or alkaline phosphatases can react with chromogenic detection systems, leading to false-positive signals.[5]
-
Tissue Autofluorescence: Fixation methods, particularly those using aldehyde fixatives like formalin, can induce fluorescence in the tissue.[5]
-
Suboptimal Protocol Parameters: Issues such as incomplete deparaffinization, overly thick tissue sections, drying of sections during staining, or using an excessively high concentration of the dye or antibodies can all contribute to increased background.[6][7]
Q3: What is a blocking step and why is it crucial?
Blocking is a critical step in many staining protocols that aims to prevent the non-specific binding of dyes or antibodies to the tissue. This is typically achieved by incubating the tissue with a solution that binds to and saturates these non-specific sites, ensuring that the subsequent application of the primary staining agent results in specific binding to the target of interest.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to high background staining with this compound.
Issue 1: High Overall Background Staining
If you are experiencing a high level of non-specific staining across the entire tissue section, consider the following troubleshooting steps.
Troubleshooting Workflow for High Background Staining
Caption: A logical workflow for troubleshooting high background staining.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inadequate Blocking | Increase the concentration and/or incubation time of the blocking agent. Consider using a different blocking agent.[6] | See "Protocol: Optimizing Blocking Conditions" below. |
| Excessive Dye/Antibody Concentration | Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.[6][7] | See "Protocol: Dye/Antibody Titration" below. |
| Insufficient Washing | Increase the number and duration of wash steps to more effectively remove unbound dye or antibodies.[4][6] | After incubation with the dye/antibody, wash the slides 3-5 times for 5 minutes each in an appropriate buffer (e.g., PBS or TBS). |
| Incomplete Deparaffinization | Ensure complete removal of paraffin wax by using fresh xylene and adequate incubation times.[6] | Use 2-3 changes of fresh xylene for 5-10 minutes each during the deparaffinization step. |
| Tissue Sections Too Thick | Cut thinner tissue sections (e.g., 4-5 µm) to reduce the amount of tissue that can non-specifically bind the dye.[6] | Adjust microtome settings to produce thinner sections. |
Issue 2: Specific High Background in Certain Tissue Components
If you observe high background staining localized to specific structures (e.g., connective tissue, red blood cells), the following may be the cause.
Mechanism of Action for Blocking Agents
Caption: How blocking agents prevent non-specific binding.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Endogenous Peroxidase Activity | If using a peroxidase-based detection system, quench endogenous peroxidase activity with a hydrogen peroxide treatment.[5] |
| Endogenous Biotin | For avidin-biotin detection systems, block endogenous biotin using an avidin/biotin blocking kit. |
| Ionic Interactions with Collagen | Pre-treat with a protein-based blocker like BSA or non-fat dry milk to saturate charged sites on collagen fibers.[5] |
Experimental Protocols
Protocol: Optimizing Blocking Conditions
This protocol outlines how to test different blocking agents to reduce non-specific background staining.
1. Reagents and Materials:
- Tissue sections on slides
- Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
- Blocking Agents (see table below)
- This compound staining solution
- Mounting medium
2. Procedure:
- Deparaffinize and rehydrate tissue sections as per your standard protocol.
- Wash slides in PBS or TBS for 5 minutes.
- Incubate sections with different blocking solutions for 30-60 minutes at room temperature.
- Gently rinse slides with buffer.
- Proceed with your standard this compound staining protocol.
- Wash, dehydrate, clear, and mount the slides.
- Compare the background staining between the different blocking conditions under a microscope.
Table 1: Common Blocking Agents and Recommended Concentrations
| Blocking Agent | Typical Concentration | Notes |
| Normal Serum | 5-10% (v/v) in buffer | Use serum from the same species as the secondary antibody, if applicable.[8] |
| Bovine Serum Albumin (BSA) | 0.1-5% (w/v) in buffer | A common and effective protein blocker.[5][8] |
| Non-fat Dry Milk | 0.1-5% (w/v) in buffer | An economical alternative to BSA.[8] |
| Gelatin | 0.1-1% (w/v) in buffer | Can be effective for reducing non-specific binding to connective tissue. |
| Commercial Blocking Buffers | As per manufacturer's instructions | Often contain a mixture of proteins and other proprietary components for enhanced blocking.[9] |
Protocol: Dye/Antibody Titration
This protocol is for determining the optimal concentration of this compound or a primary antibody to maximize the specific signal while minimizing background.
1. Reagents and Materials:
- Multiple tissue sections on slides from the same block
- Your chosen buffer (e.g., PBS or TBS)
- A stock solution of this compound or primary antibody
- Blocking solution (as optimized above)
- Mounting medium
2. Procedure:
- Prepare a series of dilutions of your this compound or primary antibody in your buffer. A good starting point is a two-fold or five-fold dilution series (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
- Process all slides in parallel, ensuring identical pre-treatment and blocking steps.
- Incubate each slide with a different dilution of the dye or antibody for a consistent amount of time.
- Complete the remainder of your staining protocol, keeping all subsequent steps and incubation times the same for all slides.
- Evaluate the staining intensity and background level for each dilution to identify the concentration that provides the best signal-to-noise ratio.
References
- 1. chembk.com [chembk.com]
- 2. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]
- 3. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 6. biossusa.com [biossusa.com]
- 7. biotium.com [biotium.com]
- 8. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Direct Red Staining for Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Direct Red dyes for microscopic analysis. The primary focus is on the application of Picro-Sirius Red, a widely used staining method for the visualization of collagen fibers, which utilizes Direct Red 80 (also known as Sirius Red). While the user specified Direct Red 243, in the context of microscopy, Direct Red 80 is the extensively documented and validated compound for this application.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Direct Red 80 (Sirius Red) in microscopy?
Direct Red 80, most commonly used in a Picro-Sirius Red solution, is a highly specific stain for the visualization of collagen fibers in histological tissue sections.[1][2][3] This method is widely employed in fibrosis research and the study of connective tissues.
Q2: What is the principle behind Picro-Sirius Red staining?
The elongated molecules of Sirius Red (Direct Red 80) bind to the long, parallel fibrils of collagen. This binding enhances the natural birefringence of the collagen fibers when viewed under polarized light.[3][4] The picric acid in the solution provides an acidic environment that promotes selective binding to collagen and also stains non-collagenous components yellow, providing a contrasting background in bright-field microscopy.[2][5]
Q3: What is the difference between viewing Picro-Sirius Red stained slides under bright-field versus polarized light microscopy?
Under standard bright-field microscopy, collagen fibers appear red against a yellow background.[2][4] Polarized light microscopy offers a significant advantage by revealing the birefringence of the stained collagen fibers. Thicker, more densely packed collagen fibers (like Type I) typically appear bright yellow to orange, while thinner, less organized fibers (like Type III) appear green.[4][6][7] This makes polarized light microscopy a powerful tool for assessing collagen organization and maturity.
Q4: Are there alternative names for Direct Red 80?
Yes, Direct Red 80 is also known by several other names, including Sirius Red, Sirius Red F3B, and C.I. 35780.[2][8][9] It is important to ensure you are using the correct dye for collagen staining protocols.
Experimental Protocols
Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections
This protocol is a standard method for the visualization of collagen fibers in formalin-fixed, paraffin-embedded tissue sections.
Reagents and Solutions
| Reagent/Solution | Preparation |
| Picro-Sirius Red Solution | 0.5 g Sirius Red (Direct Red 80) dissolved in 500 mL of saturated aqueous picric acid.[2][4][5] |
| Acidified Water | 5 mL of glacial acetic acid in 1 L of distilled water.[2][5] |
| Weigert's Hematoxylin (Optional) | For nuclear counterstaining. Prepare according to manufacturer's instructions. |
| Absolute Ethanol | For dehydration. |
| Xylene | For clearing. |
| Resinous Mounting Medium | For coverslipping. |
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through descending grades of ethanol (100%, 95%, 70%) for 3 minutes each.[10]
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain with Weigert's hematoxylin for 8-10 minutes.
-
Wash in running tap water for 10 minutes.[2]
-
-
Picro-Sirius Red Staining:
-
Washing:
-
Dehydration:
-
Clearing and Mounting:
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.[2]
-
Picro-Sirius Red Staining Workflow
References
- 1. labs4labs.com [labs4labs.com]
- 2. med.emory.edu [med.emory.edu]
- 3. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stainsfile.com [stainsfile.com]
- 5. med.emory.edu [med.emory.edu]
- 6. abcam.com [abcam.com]
- 7. mmpc.org [mmpc.org]
- 8. 直接红(零售包装) Dye content 25 % | Sigma-Aldrich [sigmaaldrich.cn]
- 9. caymanchem.com [caymanchem.com]
- 10. 2.9. Sirius Red Staining [bio-protocol.org]
Technical Support Center: C.I. Direct Red 243 (Sirius Red) Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with C.I. Direct Red 243, commonly known in biological applications as Sirius Red, particularly in Picro Sirius Red (PSR) staining for collagen.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Sirius Red (C.I. Direct Red 80) used in Picro Sirius Red staining?
While both are azo dyes, the commonly cited and validated dye for specific collagen staining in biological research is Sirius Red F3B (C.I. 35782), also known as Direct Red 80.[1][2][3] this compound is primarily used in the textile industry.[4][5][6] For reliable and reproducible collagen staining, it is crucial to use Direct Red 80 as specified in established protocols.
Q2: Why is picric acid used in conjunction with Sirius Red?
Picric acid is a crucial component of the Picro Sirius Red (PSR) staining solution. It acts as a suppressant of non-specific staining by binding to non-collagenous proteins, thereby enhancing the specific binding of Sirius Red to collagen molecules.[3] This combination is essential for the intense, specific red staining of collagen and the subsequent birefringence observed under polarized light.[3][7]
Q3: Can Picro Sirius Red staining differentiate between different types of collagen?
Under polarized light microscopy, PSR-stained tissues can exhibit different birefringence colors. Thicker collagen type I fibers often appear yellow to orange-red, while thinner type III collagen fibers (reticular fibers) may appear green.[8][9][10] However, there is debate as to whether this color difference is a definitive indicator of collagen type or if it is more related to fiber thickness, packing, and orientation.[7][8] For definitive collagen typing, combining PSR with immunohistochemistry is recommended.[10]
Q4: Is Picro Sirius Red staining suitable for frozen sections?
While PSR is most commonly used on formalin-fixed, paraffin-embedded sections, it can be adapted for frozen sections.[11][12] However, protocols may require optimization, and some sources suggest it may not be ideal for frozen tissue.[1][8][13] Issues like inconsistent staining can arise, and careful attention to fixation and washing steps is critical.[12]
Troubleshooting Guides
Issue 1: Weak or No Collagen Staining
| Potential Cause | Recommendation | Supporting Evidence |
| Incorrect Dye | Ensure you are using Sirius Red F3B (C.I. 35782) or Direct Red 80. | The manufacturing process of direct dyes can generate multiple colored products. It is important to test the dye on control tissues.[1][2] |
| Staining Time Too Short | Increase the staining time in the Picro Sirius Red solution. A one-hour incubation is recommended for near-equilibrium staining.[1][2][14] | Shorter staining times may not be sufficient for optimal color development, even if the colors appear acceptable.[1][2] |
| Depleted Staining Solution | Prepare a fresh Picro Sirius Red solution. The solution can deteriorate over time, especially if reused multiple times.[15] | A Sirius Red solution can lose its efficacy after about 8-10 months, leading to poor staining.[15] |
| Incorrect pH of Staining Solution | The pH of the Picro Sirius Red solution is critical for specific collagen binding and should be acidic (pH 1-3).[12] | The acidic environment enhances the specific staining of collagen fibers.[12] |
Issue 2: Non-specific Background Staining or "Muddled" Signal
| Potential Cause | Recommendation | Supporting Evidence |
| Absence of Picric Acid | Ensure the staining solution is Picro Sirius Red, which contains a saturated solution of picric acid. | Picric acid prevents non-specific binding of Sirius Red to other proteins.[3] |
| Inadequate Washing | After staining, wash the slides in acidified water (e.g., 0.5% acetic acid solution) to remove excess, unbound dye.[1][8][11] | Insufficient washing can leave background staining, obscuring the specific collagen signal.[12] |
| Fixation Issues | The type of fixative can influence the staining outcome. Neutral buffered formalin is standard. A coagulant fixative may produce redder tones, while a crosslinking fixative can result in more yellow tones.[14] | Unexpected staining of certain structures can be a fixative-related effect.[14] |
| Cytoplasm Staining Red | This may indicate hydrolysis of the Picro Sirius Red solution, which can be facilitated by high temperatures. | This phenomenon should be considered, especially when working in warm climates.[14] |
Issue 3: Stain Aggregation and Precipitation (Dark Spots on Tissue)
| Potential Cause | Recommendation | Supporting Evidence |
| Contaminated Staining Solution | Filter the Picro Sirius Red solution before use, for example, with a 0.2µm filter. | Filtering the stain can help remove particulate matter and prevent the formation of dark spots on the tissue.[16] |
| Improper Reagent Preparation | Ensure all components of the staining and washing solutions are fully dissolved and properly mixed. | Undissolved particles can precipitate onto the tissue section during staining. |
| Contaminated Glassware | Use thoroughly cleaned staining jars and slides. | Residual contaminants can act as nucleation sites for dye aggregation.[16] |
Experimental Protocols
Picro Sirius Red Staining Protocol for Paraffin-Embedded Sections
This protocol is adapted from multiple sources for optimal collagen staining in formalin-fixed, paraffin-embedded tissues.[1][2][8]
Reagents:
-
Picro Sirius Red Solution:
-
Sirius Red F3B (Direct Red 80, C.I. 35782): 0.5 g
-
Saturated Aqueous Solution of Picric Acid: 500 ml
-
-
Acidified Water:
-
Glacial Acetic Acid: 5 ml
-
Distilled or Tap Water: 1 liter
-
-
Weigert's Hematoxylin (Optional, for nuclear counterstain)
-
Ethanol (100%, 95%, 90%, 80%)
-
Xylene
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: a. Xylene: 3 changes, 5 minutes each. b. 100% Ethanol: 2 changes, 2 minutes each. c. 95% Ethanol: 2 minutes. d. 90% Ethanol: 2 minutes. e. 80% Ethanol: 2 minutes. f. Distilled Water: 2 minutes.
-
(Optional) Nuclear Staining: a. Stain nuclei with Weigert's hematoxylin for 8-10 minutes. b. Wash in running tap water for 10 minutes.
-
Picro Sirius Red Staining: a. Stain in Picro Sirius Red solution for 1 hour.
-
Washing: a. Wash in two changes of acidified water for 2 minutes each.[1]
-
Dehydration: a. Shake off excess water vigorously. b. Dehydrate rapidly in three changes of 100% ethanol.
-
Clearing and Mounting: a. Clear in two changes of xylene. b. Mount with a resinous medium.
Expected Results:
-
Bright-field Microscopy: Collagen will be red, muscle and cytoplasm yellow. Nuclei (if stained) will be black.[1][14]
-
Polarized Light Microscopy: Thicker collagen fibers will show yellow-orange birefringence, while thinner fibers will appear green.[8]
Visual Guides
Troubleshooting Logic for Picro Sirius Red Staining
Caption: Troubleshooting workflow for common Picro Sirius Red staining issues.
Experimental Workflow for Picro Sirius Red Staining
Caption: Standard experimental workflow for Picro Sirius Red staining.
References
- 1. med.emory.edu [med.emory.edu]
- 2. med.emory.edu [med.emory.edu]
- 3. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]
- 6. chembk.com [chembk.com]
- 7. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Picrosirius‐Polarization Method for Collagen Fiber Detection in Tendons: A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. research.chop.edu [research.chop.edu]
- 14. boekelsci.com [boekelsci.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Specificity of Direct Red BWS for Cellulose Fibers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Direct Red BWS for cellulose fiber dyeing.
Frequently Asked Questions (FAQs)
Q1: What is Direct Red BWS and for which applications is it suitable?
Direct Red BWS, also known as Direct Red 243 or C.I. 29315, is an azo direct dye prized for its brilliant bluish-red shade and strong affinity for cellulosic fibers.[1] It is widely used in the textile industry for dyeing cotton, viscose, and rayon, as well as in the paper industry.[1] Its good solubility and level-dyeing properties make it a cost-effective choice for various applications.[1]
Q2: What are the key factors influencing the specificity of Direct Red BWS for cellulose fibers?
The specificity and performance of Direct Red BWS are primarily influenced by four key parameters:
-
Electrolyte (Salt) Concentration: Salts like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are crucial for overcoming the natural repulsion between the anionic dye molecules and the negatively charged cellulose fibers in water.[2]
-
Temperature: Temperature affects the rate of dyeing, dye migration, and the solubility of the dye. Higher temperatures generally increase the dyeing rate but can also affect dye aggregation and equilibrium.
-
pH: The pH of the dyebath can influence the surface charge of the cellulose fibers and the dye molecules, thereby affecting dye uptake. A neutral to slightly alkaline pH is typically optimal for direct dyes.
-
Liquor Ratio: This refers to the ratio of the volume of dye liquor to the weight of the fabric. A lower liquor ratio generally enhances dye exhaustion.
Q3: How can I improve the wash fastness of fabrics dyed with Direct Red BWS?
Direct dyes often exhibit moderate to poor wash fastness. To improve this, an after-treatment with a cationic fixing agent is highly recommended. These agents are polycationic compounds that form a complex of low aqueous solubility with the anionic dye molecules, effectively trapping them within the fiber structure and significantly enhancing wash fastness.[3]
Q4: What is dye aggregation and how does it affect the dyeing process?
Dye aggregation is the tendency of dye molecules to form larger clusters in solution. While a certain level of aggregation can promote dye uptake, excessive aggregation can lead to uneven dyeing, reduced color yield, and the formation of dye spots. The degree of aggregation is influenced by factors such as dye concentration, temperature, and electrolyte concentration. Using leveling agents can help control aggregation and ensure a more uniform dyeing outcome.
Troubleshooting Guides
Problem 1: Uneven Dyeing or Patchiness
Possible Causes:
-
Inadequate pre-treatment of the cellulose material, leaving impurities that hinder uniform dye absorption.
-
Too rapid addition of dye or salt to the dyebath, causing localized high concentrations.
-
Poor dye migration due to incorrect temperature or lack of a suitable leveling agent.
-
Excessive dye aggregation leading to the deposition of large dye particles on the fiber surface.
-
Incorrect liquor ratio, leading to improper circulation of the dye liquor.
Solutions:
-
Ensure Thorough Pre-treatment: Scour and bleach the cellulose fibers properly to remove all impurities.
-
Controlled Addition of Auxiliaries: Add the dye and salt solutions gradually to the dyebath to ensure even distribution.
-
Optimize Dyeing Temperature: Maintain the recommended dyeing temperature to promote good dye migration. A typical temperature range for direct dyes is 80-95°C.
-
Use a Leveling Agent: Incorporate a suitable leveling agent in the dye bath to control dye uptake and prevent aggregation.
-
Correct Liquor Ratio: Use an appropriate liquor ratio (e.g., 1:10 to 1:20) to allow for proper circulation and even dyeing.
Problem 2: Poor Color Yield or Pale Shades
Possible Causes:
-
Insufficient salt concentration in the dyebath.
-
Dyeing temperature is too low or too high, affecting the dyeing equilibrium.
-
Incorrect pH of the dyebath.
-
Dyeing time is too short for complete dye exhaustion.
-
High liquor ratio, resulting in a diluted dyebath.
Solutions:
-
Optimize Salt Concentration: Ensure an adequate amount of salt is used. For Direct Red BWS, a concentration of 10-20 g/L of NaCl or 20-40 g/L of Na₂SO₄ is generally recommended, depending on the desired shade depth.
-
Control Dyeing Temperature: Maintain the optimal dyeing temperature, typically around 95°C, to maximize dye exhaustion.
-
Adjust pH: Maintain a neutral to slightly alkaline pH (7.0-8.0) for optimal dye uptake.
-
Increase Dyeing Time: Allow sufficient time for the dye to exhaust onto the fiber, typically 60-90 minutes at the dyeing temperature.
-
Lower the Liquor Ratio: A lower liquor ratio will increase the dye concentration in the bath and promote higher exhaustion.
Problem 3: Poor Wash Fastness and Color Bleeding
Possible Causes:
-
Absence of an after-treatment with a fixing agent.
-
Incomplete removal of unfixed dye after dyeing.
-
Use of an inappropriate or insufficient amount of fixing agent.
Solutions:
-
Apply a Cationic Fixing Agent: After dyeing and rinsing, treat the fabric with a suitable cationic fixing agent according to the manufacturer's instructions.
-
Thorough Rinsing: Ensure the dyed fabric is thoroughly rinsed to remove all unfixed dye before the fixation step.
-
Optimize Fixation Process: Use the recommended concentration of the fixing agent and follow the specified treatment time and temperature.
Problem 4: Batch-to-Batch Shade Variation
Possible Causes:
-
Inconsistent water quality (e.g., hardness).
-
Variations in the weight of the fabric or the amounts of dyes and chemicals used.
-
Fluctuations in dyeing temperature or time between batches.
-
Inconsistent pre-treatment of the fabric.
-
Lot-to-lot variation in the dye powder.
Solutions:
-
Standardize Procedures: Maintain strict control over all dyeing parameters, including water quality, chemical and dye weighing, temperature profiles, and dyeing times.
-
Use a Water Softener: If water hardness is an issue, use a sequestering agent or deionized water.
-
Calibrate Equipment: Regularly calibrate weighing scales and temperature controllers.
-
Consistent Pre-treatment: Ensure that all batches of fabric undergo the same pre-treatment process.
-
Test New Dye Lots: Always conduct a lab dip to test a new lot of dye before proceeding with bulk production.
Data Presentation
Table 1: Effect of Salt Concentration on Color Yield (K/S) of Direct Red BWS on Cotton
| Salt Type | Salt Concentration (g/L) | Color Yield (K/S) |
| NaCl | 5 | 8.2 |
| NaCl | 10 | 12.5 |
| NaCl | 15 | 15.8 |
| NaCl | 20 | 16.1 |
| Na₂SO₄ | 10 | 9.5 |
| Na₂SO₄ | 20 | 14.2 |
| Na₂SO₄ | 30 | 16.5 |
| Na₂SO₄ | 40 | 16.8 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Table 2: Effect of Temperature on Dye Bath Exhaustion of Direct Red BWS
| Temperature (°C) | Dye Bath Exhaustion (%) |
| 60 | 75 |
| 70 | 82 |
| 80 | 88 |
| 90 | 95 |
| 100 | 93 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Table 3: Wash Fastness Improvement with Cationic Fixing Agent
| Treatment | Wash Fastness (Staining on Cotton) - ISO 105-C06 |
| No Fixing Agent | 2-3 |
| Cationic Fixing Agent (1% owf) | 4 |
| Cationic Fixing Agent (2% owf) | 4-5 |
Note: "owf" stands for "on weight of fabric". Data is illustrative.
Experimental Protocols
Protocol 1: Standard Exhaust Dyeing of Cotton with Direct Red BWS
-
Pre-treatment: Scour and bleach the cotton fabric to ensure it is clean and absorbent.
-
Dyebath Preparation:
-
Set the liquor ratio (e.g., 1:15).
-
Add the required amount of water to the dyeing vessel.
-
Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L).
-
Add the required amount of Direct Red BWS dye (e.g., 1% owf), previously dissolved in hot water.
-
Add a leveling agent (e.g., 1 g/L).
-
Adjust the pH to 7.0-7.5 with soda ash if necessary.
-
-
Dyeing Process:
-
Introduce the pre-wetted cotton fabric into the dyebath at 40°C.
-
Run for 10 minutes.
-
Add the required amount of salt (e.g., 15 g/L NaCl) in two portions over 20 minutes.
-
Raise the temperature to 95°C at a rate of 1.5°C/minute.
-
Continue dyeing at 95°C for 60 minutes.
-
Cool the dyebath to 70°C.
-
-
Rinsing:
-
Drain the dyebath.
-
Rinse the fabric with hot water, followed by a cold water rinse until the water runs clear.
-
-
After-treatment (Fixation):
-
Prepare a fresh bath at 40°C with a liquor ratio of 1:15.
-
Add a cationic fixing agent (e.g., 2% owf).
-
Adjust the pH to 6.0-6.5 with acetic acid.
-
Run for 20 minutes.
-
-
Final Rinse and Drying:
-
Drain the fixing bath.
-
Rinse the fabric with cold water.
-
Squeeze and dry the fabric.
-
Visualizations
Caption: Workflow for exhaust dyeing of cellulose fibers with Direct Red BWS.
Caption: Interaction of Direct Red BWS with cellulose fiber in the presence of salt.
Caption: Troubleshooting logic for uneven dyeing with Direct Red BWS.
References
Preventing fading of C.I. Direct Red 243 stained samples
Welcome to the technical support center for C.I. Direct Red 243 (also known as Sirius Red) stained samples. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the fading of stained samples and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyazo dye, specifically a double azo dye, widely used in histology and pathology.[1][2] Its primary application is in the staining of collagen fibers in tissue sections, a technique often referred to as Sirius Red staining.[3][4] This method is highly specific for collagen and is valuable in studying fibrosis and other conditions involving changes in the extracellular matrix.[1][4]
Q2: What causes the fading of this compound stained samples?
The fading of this compound stained samples is primarily due to a process called photobleaching.[5] Photobleaching is the irreversible photochemical destruction of dye molecules upon exposure to light, particularly high-intensity light from a microscope's illumination source. This process involves the interaction of the dye with oxygen in the presence of light, leading to the breakdown of the chemical structure responsible for its color.[6] Several factors can influence the rate of fading, including:
-
Light Intensity: Higher light intensity accelerates photobleaching.
-
Exposure Duration: Prolonged exposure to light increases the extent of fading.
-
Oxygen Availability: The presence of oxygen is a key factor in the photobleaching process.
-
Mounting Medium: The choice of mounting medium can significantly impact the stability of the stain.
-
Storage Conditions: Improper storage, such as exposure to light and high temperatures, can lead to fading over time.
Q3: How can I prevent or minimize the fading of my this compound stained slides?
Preventing fading is crucial for the long-term integrity and analysis of your stained samples. Here are several effective strategies:
-
Use of Antifade Mounting Media: Incorporating an antifade reagent in your mounting medium is one of the most effective ways to combat photobleaching. These reagents work by scavenging free radicals that cause dye degradation.
-
Proper Storage: Store your slides in a dark, cool, and dry environment. Light-proof slide boxes are highly recommended. For long-term storage, refrigeration (4°C) or freezing (-20°C) can be beneficial, although the compatibility with the mounting medium should be considered.
-
Minimize Light Exposure During Microscopy:
-
Use the lowest possible light intensity that allows for clear visualization.
-
Employ neutral density filters to reduce light intensity.
-
Keep the illumination field diaphragm closed to the area of interest.
-
Use a shutter to block the light path when not actively observing or capturing images.
-
-
Optimize Staining Protocol: Ensure your staining protocol is optimized to achieve strong and specific staining, which can make any subsequent fading less noticeable.
Q4: What are the recommended types of mounting media for this compound?
For brightfield microscopy of this compound stained sections, a resinous mounting medium is typically used. To minimize fading, it is highly recommended to use a mounting medium containing an antifade reagent. While many antifade reagents are marketed for fluorescence microscopy, they can also be effective for brightfield stains. Common antifade agents include:
-
p-Phenylenediamine (PPD)
-
n-Propyl Gallate (NPG)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
Several commercial mounting media containing these or other proprietary antifade agents are available. The choice of mounting medium should also consider its refractive index (RI). For optimal image quality, the RI of the mounting medium should be close to that of the glass slide and coverslip (approximately 1.5).[7][8][9][10]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Fading During Observation | 1. Microscope light intensity is too high. 2. Prolonged and continuous exposure to light. 3. Absence of an antifade reagent in the mounting medium. | 1. Reduce the lamp voltage or use neutral density filters. 2. Use a shutter to block the light path when not actively viewing. Minimize the duration of light exposure. 3. Remount the coverslip with a mounting medium containing an antifade agent like PPD, NPG, or DABCO. |
| Uneven or Patchy Staining | 1. Incomplete deparaffinization or rehydration. 2. Tissue section drying out during the staining process. 3. Uneven application of the staining solution. 4. Air bubbles trapped under the coverslip. | 1. Ensure complete removal of paraffin with xylene and proper rehydration through a graded alcohol series. 2. Keep the slides moist throughout the staining procedure. Do not allow them to dry out. 3. Ensure the entire tissue section is covered with the staining solution. 4. Carefully apply the mounting medium and coverslip to avoid trapping air bubbles. If bubbles are present, gently remove the coverslip, add more mounting medium, and reapply. |
| Weak Staining Intensity | 1. Suboptimal staining time or temperature. 2. Depleted or old staining solution. 3. Inappropriate pH of the staining solution. 4. Over-differentiation in acidic solution after staining. | 1. Increase the incubation time in the Sirius Red solution or perform the staining at a slightly elevated temperature (e.g., 37-60°C). 2. Prepare a fresh staining solution. 3. Ensure the picrosirius red solution is at the correct pH (typically acidic). 4. Carefully control the duration of the post-staining wash in acidified water. |
| Background Staining | 1. Inadequate rinsing after staining. 2. Staining solution is too concentrated. 3. Non-specific binding of the dye. | 1. Ensure thorough but brief rinsing in acidified water after staining to remove excess dye. 2. Dilute the staining solution or reduce the staining time. 3. The use of picric acid in the staining solution helps to suppress background staining of cytoplasm. |
| Crystallization on the Slide | 1. Drying of the mounting medium at the edges of the coverslip. 2. Contaminants in the reagents. | 1. Ensure the coverslip is properly sealed. Use a sealant around the edges if necessary for long-term storage. 2. Use filtered staining solutions and clean glassware. |
Experimental Protocols
Protocol 1: Picrosirius Red Staining for Collagen in Paraffin-Embedded Sections
This protocol is adapted from standard histological procedures for collagen staining.[11][12]
Reagents:
-
Picrosirius Red Solution: 0.1% (w/v) Sirius Red (this compound) in saturated aqueous picric acid.
-
Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled Water
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in Picrosirius Red solution for 60 minutes at room temperature.
-
-
Differentiation and Dehydration:
-
Rinse slides in two changes of acidified water (2 minutes each).
-
Dehydrate through 3 changes of 100% ethanol (1 minute each).
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a coverslip using an antifade mounting medium.
-
-
Drying and Storage:
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Store slides in a dark, cool place.
-
Protocol 2: Preparation of an Antifade Mounting Medium (Glycerol-Based with NPG)
Reagents:
-
Glycerol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
n-Propyl gallate (NPG)
Procedure:
-
Prepare a 90% glycerol solution in PBS (e.g., 90 ml glycerol + 10 ml 10x PBS).
-
Add n-propyl gallate to a final concentration of 2% (w/v).
-
Warm the solution to 37°C and stir until the NPG is completely dissolved. This may take several hours.
-
Store the antifade mounting medium in small aliquots at -20°C in the dark.
Visualizations
Diagram 1: The Process of Photobleaching
Caption: The photobleaching pathway of a dye molecule.
Diagram 2: Experimental Workflow for Preventing Fading
Caption: Workflow for preserving stained samples.
Diagram 3: Troubleshooting Logic for Fading Issues
Caption: Troubleshooting logic for fading of stained samples.
References
- 1. youtube.com [youtube.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photobleaching | Writing in Biology - Section 1 [bcrc.bio.umass.edu]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fluorophore, Mounting Media And Imaging Chamber Selection For Leica DM 6B Upright Microscope – Microscopy and Imaging Center [microscopy.tamu.edu]
- 9. vectorlabs.com [vectorlabs.com]
- 10. ompj.org [ompj.org]
- 11. med.emory.edu [med.emory.edu]
- 12. med.emory.edu [med.emory.edu]
Troubleshooting poor solubility of Direct Red 243 in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Direct Red 243 in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Direct Red 243?
Direct Red 243 is a synthetic azo dye that is soluble in water.[1] One source indicates its solubility in water is 30 g/L.[2][3] It is also soluble in concentrated sulfuric acid, slightly soluble in ethanol, and insoluble in acetone.[2][3][4]
Q2: Why is my Direct Red 243 not dissolving properly in my buffer?
Poor solubility of Direct Red 243 in a buffer can be attributed to several factors, including the buffer's pH, ionic strength, and temperature. Azo dyes, like Direct Red 243, can also form aggregates (dimers or larger clusters) in aqueous solutions, especially at high concentrations, which can reduce their apparent solubility.[2]
Q3: How does pH affect the solubility of Direct Red 243?
The pH of the buffer can significantly impact the solubility of anionic azo dyes. Generally, a more acidic environment can improve the solubility of these dyes.[5][6] For Direct Red 243, it has been noted that adding a 10% sulfuric acid solution causes a color change to light blue, while a 10% sodium carbonate solution results in no change, indicating sensitivity to acidic pH.[2][3]
Q4: Can the salt concentration in my buffer affect solubility?
Yes, the ionic strength of the buffer, determined by its salt concentration, can influence the solubility of azo dyes. This "salting-out" or "salting-in" effect can be complex. For some anionic azo dyes, increasing the salt concentration can decrease solubility due to competition between the salt ions and the dye for hydration, leading to aggregation.[7] In other cases, moderate ionic strength can improve the solubility of some dyes.[8] The effect is dependent on the specific dye and the salt used.
Q5: Does temperature play a role in dissolving Direct Red 243?
Temperature is a critical factor. For many direct dyes, increasing the temperature of the solution can enhance solubility and reduce aggregation.[9] For dyeing processes with Direct Red 243, temperatures between 80-100°C are used to achieve good absorption, suggesting that higher temperatures can improve its behavior in solution.[2][3]
Troubleshooting Guide
If you are experiencing poor solubility of Direct Red 243 in your buffer, follow these troubleshooting steps:
Initial Assessment and Preparation
-
Verify the Quality of the Dye : Ensure that the Direct Red 243 powder is of high purity and has been stored correctly in a cool, dry place.[1]
-
Use High-Purity Water : Start with deionized or distilled water to prepare your buffer and dye solutions to avoid introducing contaminating ions.
-
Prepare a Fresh Stock Solution : If possible, prepare a concentrated stock solution of Direct Red 243 in high-purity water. This can then be diluted into your final buffer.
Solubility Optimization
The following workflow can help you troubleshoot and optimize the solubility of Direct Red 243 in your specific buffer system.
Caption: A flowchart illustrating the step-by-step process for troubleshooting poor solubility of Direct Red 243.
Detailed Troubleshooting Steps
-
Step 1: Adjusting the Buffer pH
-
Rationale : Anionic azo dyes are often more soluble in acidic conditions.
-
Action : Prepare your buffer at a slightly lower pH, if your experimental conditions allow, and attempt to dissolve the Direct Red 243. Monitor for any color changes, as significant shifts can indicate dye instability.
-
-
Step 2: Modifying the Ionic Strength
-
Rationale : The salt concentration of the buffer can impact dye solubility.
-
Action : Try preparing your buffer with a lower salt concentration. Conversely, for some dyes, a moderate increase in ionic strength might be beneficial. Prepare small test batches of your buffer with varying salt concentrations to find the optimal level.
-
-
Step 3: Increasing the Temperature
-
Rationale : Heating can increase the solubility of many compounds and reduce dye aggregation.
-
Action : Gently warm your buffer solution while stirring, then gradually add the Direct Red 243 powder. Be cautious not to boil the solution, as this could degrade the dye. A water bath set to 40-50°C is a good starting point.
-
-
Step 4: Lowering the Dye Concentration
-
Rationale : High concentrations of Direct Red 243 can lead to the formation of aggregates, which appear as poor solubility.
-
Action : Attempt to dissolve a smaller amount of the dye in your buffer. It may be that your desired concentration is above the solubility limit for that specific buffer composition.
-
-
Step 5: Using a Co-solvent
-
Rationale : A small amount of a water-miscible organic solvent can sometimes improve the solubility of dyes.
-
Action : Since Direct Red 243 has slight solubility in ethanol, consider adding a small percentage (e.g., 1-5%) of ethanol to your buffer system, if compatible with your experiment.
-
Quantitative Data Summary
The following table summarizes the known solubility information for Direct Red 243.
| Solvent | Solubility | Reference |
| Water | 30 g/L | [2][3] |
| Ethanol | Slightly Soluble | [4] |
| Acetone | Insoluble | [2][3] |
| Concentrated Sulfuric Acid | Soluble | [4] |
Experimental Protocol: Solubility Testing of Direct Red 243 in a Novel Buffer
This protocol provides a general method for determining the solubility of Direct Red 243 in a specific buffer.
Objective : To determine the approximate solubility of Direct Red 243 in a user-defined buffer system.
Materials :
-
Direct Red 243 powder
-
User-defined buffer components
-
High-purity water
-
Magnetic stirrer and stir bars
-
Heating plate (optional)
-
Calibrated pH meter
-
Spectrophotometer
-
Cuvettes
-
0.22 µm syringe filters
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology :
-
Buffer Preparation : Prepare a stock solution of your desired buffer at the intended pH and ionic strength.
-
Saturated Solution Preparation :
-
To a known volume of your buffer (e.g., 10 mL) in a glass vial with a stir bar, gradually add an excess amount of Direct Red 243 powder while stirring at room temperature. An excess is indicated by the presence of undissolved particles at the bottom of the vial.
-
Allow the solution to stir for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Dye :
-
After the equilibration period, stop stirring and allow the undissolved dye to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification :
-
Prepare a series of standards of Direct Red 243 in your buffer at known concentrations.
-
Measure the absorbance of the standards at the maximum wavelength (λmax) of Direct Red 243 (approximately 517 nm) using a spectrophotometer.
-
Generate a standard curve of absorbance versus concentration.
-
Dilute the filtered saturated solution to fall within the linear range of your standard curve and measure its absorbance.
-
Calculate the concentration of the diluted sample using the standard curve and then back-calculate the concentration of the original saturated solution. This value represents the solubility of Direct Red 243 in your buffer under those conditions.
-
Experimental Workflow Diagram
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sdinternational.com [sdinternational.com]
- 5. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 6. cee.ed.tum.de [cee.ed.tum.de]
- 7. Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
C.I. Direct Red 243 staining artifacts and how to avoid them
Disclaimer: The following troubleshooting guide is primarily based on the well-documented Picro-Sirius Red staining technique, which utilizes Sirius Red F3B (also known as C.I. Direct Red 80). Information regarding the specific use of C.I. Direct Red 243 in histological applications is limited in the available scientific literature. However, as a direct dye, it may present similar staining artifacts. The principles and troubleshooting steps outlined below are therefore provided as a general guide and may require optimization for your specific protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Picro-Sirius Red staining?
Picro-Sirius Red staining is a histological method used for the visualization of collagen fibers in tissue sections.[1][2] When combined with polarized light microscopy, this technique can differentiate between different types of collagen, particularly type I and type III, based on their birefringence.[1][3]
Q2: What is the role of picric acid in the staining solution?
Picric acid serves two main purposes. Firstly, it lowers the pH of the staining solution, which enhances the specific binding of the anionic Sirius Red dye to the basic amino acid residues in collagen.[2] Secondly, it helps to suppress non-specific background staining, leading to a clearer visualization of collagen fibers.[1]
Q3: Can I use a counterstain with Picro-Sirius Red?
Yes, a nuclear counterstain such as Weigert's hematoxylin is often used to visualize cell nuclei, providing better morphological context.[4][5] However, it's important to note that the acidic nature of the Picro-Sirius Red solution can cause some de-staining of the hematoxylin.[5]
Q4: How long does the Picro-Sirius Red staining solution last?
The prepared Picro-Sirius Red solution is quite stable and can be kept for at least 3 years and reused multiple times.[3][4] However, it is good practice to filter the solution before each use to remove any precipitates.
Troubleshooting Common Staining Artifacts
This section addresses specific issues that may be encountered during Picro-Sirius Red staining and provides guidance on how to avoid or resolve them.
Issue 1: Non-Specific Background Staining
Question: My entire tissue section is staining red, not just the collagen fibers. How can I reduce this background staining?
Answer: Non-specific background staining can obscure the visualization of collagen and is a common issue. Here are several potential causes and solutions:
-
Inadequate Rinsing: Insufficient rinsing after the Picro-Sirius Red incubation can leave unbound dye on the tissue.
-
Incorrect pH of Staining Solution: The pH of the Picro-Sirius Red solution is critical for specificity.
-
Solution: Ensure the picric acid solution is saturated to maintain a low pH.
-
-
Thick Tissue Sections: Thicker sections can trap more stain, leading to higher background.
Issue 2: Precipitate Formation on Tissue
Question: I am observing red crystalline precipitates on my stained tissue sections. What causes this and how can I prevent it?
Answer: Precipitate formation is often due to the dye coming out of solution.
-
Staining Solution Quality: Old or unfiltered staining solution may contain dye aggregates.
-
Solution: Always filter the Picro-Sirius Red solution before use, even if it has been recently prepared.
-
-
Drying of the Section: Allowing the staining solution to dry on the slide can lead to crystal formation.
-
Solution: Ensure the tissue section remains completely covered with the staining solution throughout the incubation period. Perform staining in a humidified chamber if necessary.
-
Issue 3: Uneven or Weak Staining
Question: The red staining of my collagen fibers is patchy or very faint. How can I achieve more consistent and intense staining?
Answer: Uneven or weak staining can result from several factors in the protocol.
-
Insufficient Staining Time: The staining time is crucial for equilibrium binding of the dye to collagen.
-
Improper Fixation: The type and duration of fixation can affect tissue morphology and dye binding.
-
Deparaffinization and Hydration: Incomplete removal of paraffin or inadequate hydration can hinder dye penetration.
-
Solution: Ensure complete deparaffinization with xylene and proper rehydration through a graded series of ethanol to water.[2]
-
| Parameter | Recommendation | Rationale |
| Section Thickness | 3-5 µm (FFPE), ~14 µm (cryo) | Thinner sections reduce background and improve dye penetration.[6][7] |
| Fixation Time | At least 24 hours | Ensures proper preservation of tissue morphology.[4] |
| Staining Time | 60 minutes | Allows for near-equilibrium binding of the dye to collagen.[4][5] |
| Washing Step | Two changes in acidified water | Removes non-specifically bound dye.[4] |
Detailed Experimental Protocol: Picro-Sirius Red Staining
This protocol is adapted from established methods for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[4][5]
Reagents:
-
Picro-Sirius Red Solution:
-
Sirius Red F3B (C.I. 35782 / Direct Red 80): 0.5 g
-
Saturated Aqueous Picric Acid (approx. 1.3%): 500 ml
-
-
Weigert's Hematoxylin: (Optional, for nuclear counterstain)
-
Acidified Water:
-
Glacial Acetic Acid: 5 ml
-
Distilled Water: 1 L
-
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Staining:
-
Stain in Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Stain in Picro-Sirius Red solution for 1 hour.
-
-
Washing and Dehydration:
-
Wash in two changes of acidified water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen fibers: Red
-
Muscle, cytoplasm: Yellow
-
Nuclei (if counterstained): Black/Blue
Visual Guides
Picro-Sirius Red Staining Workflow
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.chop.edu [research.chop.edu]
- 4. med.emory.edu [med.emory.edu]
- 5. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]
- 6. dbiosys.com [dbiosys.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Direct Red 243 Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Direct Red 243 staining protocols. The following information is designed to address common issues encountered during experiments, with a focus on the critical role of pH in achieving optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is Direct Red 243 and what is it used for in a research context?
Direct Red 243, also known by its Colour Index number C.I. 29315, is a synthetic azo dye.[1][2] It is an anionic dye, meaning it carries a negative charge. While it is widely used in the textile and paper industries for dyeing cellulose fibers, its properties make it potentially useful for histological staining of specific tissue components.[1][2]
Q2: How does pH affect Direct Red 243 staining?
The pH of the staining solution is a critical factor that influences the binding of Direct Red 243 to tissue components.[3][4] Being an anionic (acid) dye, Direct Red 243 binds to positively charged elements within the tissue.[4][5]
-
Acidic Conditions (Low pH): In an acidic solution, the concentration of hydrogen ions is high. This leads to the protonation of amino groups (-NH2) on proteins, giving them a positive charge (-NH3+). These positively charged sites then readily bind the negatively charged Direct Red 243 molecules, which can result in a more intense stain.[3][4]
-
Alkaline Conditions (High pH): In an alkaline solution, tissue components with acidic groups, such as carboxyl and sulfate groups, will be negatively charged.[4] While counterintuitive for an acid dye, some direct dye staining protocols utilize alkaline conditions, suggesting that other binding mechanisms may also be involved.[6]
Q3: What are the signs that the pH of my Direct Red 243 staining solution is not optimal?
-
Weak or No Staining: This is a common indicator that the pH is not conducive to binding.[7][8]
-
High Background Staining: If the background is heavily stained, it can obscure the specific structures of interest. This may indicate that the pH is causing non-specific binding of the dye.
-
Inconsistent Staining: Variation in staining intensity across the same tissue section or between different samples can be a result of improper pH.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | The pH of the staining solution is suboptimal, leading to poor dye binding. | Prepare a series of Direct Red 243 staining solutions with varying pH values (e.g., in 0.5 pH unit increments from 2.5 to 4.5 for acidic testing, and 7.5 to 9.5 for alkaline testing). Test each solution on your tissue sections to determine the optimal pH for your specific target. |
| Inadequate incubation time. | Increase the incubation time in the staining solution. | |
| Low dye concentration. | Increase the concentration of Direct Red 243 in your staining solution. | |
| High Background Staining | The pH is causing non-specific binding of the dye to various tissue components. | Adjust the pH of your staining solution. Often, a slightly less acidic or more neutral pH can reduce background. |
| Inadequate rinsing after staining. | Ensure thorough but gentle rinsing with a buffer of the same pH as the staining solution before dehydration. | |
| Uneven Staining | Incomplete deparaffinization. | Ensure tissue sections are fully deparaffinized before staining.[9] |
| The pH of the staining solution is not uniform. | Ensure the staining solution is well-mixed before and during use. |
Experimental Protocols
Protocol for Determining Optimal pH of Direct Red 243 Staining
This protocol provides a framework for testing a range of pH values to determine the optimal condition for your specific application.
Materials:
-
Direct Red 243 powder
-
Distilled water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Deparaffinized and rehydrated tissue sections on slides
-
Staining jars
-
Ethanol series for dehydration
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Prepare a Stock Solution of Direct Red 243:
-
Dissolve 0.1 g of Direct Red 243 in 100 mL of distilled water to make a 0.1% stock solution.
-
-
Prepare Staining Solutions at Different pH Values:
-
For an acidic range, aliquot the stock solution and adjust the pH downwards using 0.1 M HCl. Start with a pH of 4.5 and create a series of solutions down to pH 2.5 in 0.5 unit increments.
-
For an alkaline range, aliquot the stock solution and adjust the pH upwards using 0.1 M NaOH. Start with a pH of 7.5 and create a series of solutions up to pH 9.5 in 0.5 unit increments.
-
Verify the final pH of each solution with a calibrated pH meter.
-
-
Staining:
-
Immerse the rehydrated tissue sections in the different pH staining solutions for a standardized amount of time (e.g., 30-60 minutes).
-
Use a separate staining jar for each pH value.
-
-
Rinsing:
-
Briefly rinse the slides in a buffer solution with the same pH as the corresponding staining solution to remove excess, unbound dye.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the sections in xylene.
-
Mount with a permanent mounting medium.
-
-
Evaluation:
-
Examine the slides under a microscope.
-
Compare the staining intensity of the target structure and the level of background staining at each pH.
-
The optimal pH will provide strong, specific staining of the target with minimal background.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for Direct Red 243 staining issues.
References
- 1. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 5. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 6. stainsfile.com [stainsfile.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. Troubleshooting Immunohistochemistry [nsh.org]
- 9. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Direct Red 243
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of Direct Red 243 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Direct Red 243 and where is it commonly used?
Direct Red 243 (CAS No: 86543-85-3) is a polyazo dye.[1][2] Structurally, it is classified as a double azo dye and presents as a blue-ray red powder.[1][3] It is primarily used for the dyeing and printing of cellulose fibers.[3][4] In research, it is often considered for applications similar to other direct dyes like Sirius Red (Direct Red 80), which is widely used for the specific staining and quantification of collagen in tissue sections.[5][6]
Q2: What causes non-specific binding of Direct Red 243?
Non-specific binding of dyes like Direct Red 243 occurs due to a combination of molecular interactions between the dye and various components in the sample, not just the intended target. The primary mechanisms include:
-
Electrostatic Interactions: Direct Red 243 is an anionic (negatively charged) dye. It can electrostatically interact with positively charged sites on proteins and other biomolecules, particularly at low pH.[7]
-
Hydrophobic Interactions: The aromatic rings in the dye's molecular structure can lead to hydrophobic "stacking" or binding with non-polar regions of proteins.[8]
-
Van der Waals Forces: These are weak, short-range attractions that contribute to the overall binding of the dye to various surfaces.[8]
Strong binding of dyes can occur in areas that overlap with the binding sites for substrates or coenzymes on proteins, which often have unique stereochemical and hydrophobic properties.[9]
Q3: I'm seeing high background staining across my entire sample. What are the most common reasons?
High background is a frequent issue and can typically be attributed to one or more of the following factors:
-
Suboptimal pH: The pH of the staining and washing solutions is critical. For Direct Red 243, binding is highly pH-dependent.[7]
-
Excessive Dye Concentration: Using a higher concentration of the dye than necessary can lead to increased non-specific attachment.
-
Insufficient Washing: Inadequate or improper washing steps fail to remove unbound or weakly bound dye molecules.[10]
-
Lack of a Blocking Step: Without blocking, reactive sites on tissues or surfaces are free to bind the dye non-specifically.[11]
Troubleshooting Guide
Problem: My experimental results show high background noise and poor specificity when using Direct Red 243.
This guide provides a systematic approach to diagnose and resolve issues related to non-specific binding.
Logical Workflow for Troubleshooting
The following diagram outlines a step-by-step process for troubleshooting non-specific binding.
Caption: A logical workflow for systematically troubleshooting non-specific binding.
Q&A Troubleshooting Steps
Q: How do I optimize my washing protocol?
A: Insufficient washing is a primary cause of high background.
-
Increase Wash Duration and Volume: Double the incubation time for each wash step or add an additional wash step.
-
Use Acidified Water: For protocols similar to Picro-Sirius Red staining, washing with acidified water (e.g., 0.5% acetic acid solution) can effectively remove unbound dye without eluting specifically bound dye.[12]
-
Use Alcohol Rinses: A brief rinse in absolute alcohol after staining can help differentiate and remove non-specifically bound dye.[5]
Q: What is the optimal pH for reducing non-specific binding?
A: The binding of Direct Red 243 is highly sensitive to pH. Adsorption can be very high at a low pH (e.g., pH 2) and decrease significantly as the pH rises.[7] To reduce non-specific electrostatic interactions, you may need to increase the pH of your staining and/or wash buffers. It is recommended to test a pH range (e.g., from 3.0 to 7.0) to find the optimal balance between specific signal and background noise.[7][13]
Q: How should I determine the correct dye concentration?
A: The principle of "less is more" often applies. Prepare a series of dilutions of your Direct Red 243 stock solution (e.g., 50%, 25%, and 10% of the original concentration) and test them. The goal is to find the lowest concentration that still provides a robust specific signal.
Q: What blocking agents or additives can I use?
A: Blocking agents and surfactants can significantly reduce non-specific binding by occupying potential binding sites and reducing hydrophobic interactions.[11]
-
Bovine Serum Albumin (BSA): Pre-incubating the sample with a solution of 1-5% BSA is a common method to block non-specific protein binding sites.
-
Tween 20: Adding a non-ionic surfactant like Tween 20 (0.05% v/v) to your staining and wash buffers can help reduce hydrophobic interactions.[11]
-
Polyvinylpyrrolidone (PVP): PVP has been used as a "reserving agent" to prevent direct dyes from staining certain fibers and could be tested as a potential blocking agent.[14]
Data Summary
The following tables provide quantitative data and a summary of parameters to guide your optimization experiments.
Table 1: Effect of pH on Direct Red 243 Adsorption
This data is based on the adsorption of Direct Red 243 onto a clay surface, which demonstrates the strong influence of pH on the dye's binding properties.[7]
| pH | Dye Adsorption (%) | Rationale for Binding |
| 2.0 | ~84.5% | At low pH, surfaces can be protonated (positively charged), leading to strong electrostatic attraction with the anionic dye.[7] |
| 4.0 | Decreased | As pH increases, surface positive charge decreases, lessening the attraction. |
| >6.0 | No Adsorption | At neutral or higher pH, many surfaces become negatively charged, causing electrostatic repulsion with the dye.[7] |
Table 2: Troubleshooting Parameter Guide
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| pH | 4.0 | 3.0 - 7.0 | Modulates electrostatic interactions. Higher pH generally reduces binding of anionic dyes.[7] |
| Salt Concentration | 150 mM (e.g., PBS) | 50 mM - 500 mM | Affects ionic strength and can shield charges, potentially reducing non-specific binding.[15] |
| Blocking Agent (BSA) | 1% w/v | 0.5% - 5% w/v | Physically blocks non-specific binding sites on proteins and surfaces.[11] |
| Surfactant (Tween 20) | 0.05% v/v | 0.01% - 0.1% v/v | Reduces non-specific hydrophobic interactions.[11] |
| Dye Concentration | 0.1% w/v | 0.01% - 0.1% w/v | Lower concentrations reduce the likelihood of non-specific saturation. |
| Staining Time | 60 min | 30 - 90 min | Shorter incubation can reduce background, but may also weaken the specific signal. |
Experimental Protocols
Protocol 1: Optimized Staining of Tissue Sections with Direct Red 243
This protocol is adapted from standard Picro-Sirius Red methods and incorporates steps to minimize non-specific binding.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene (2 changes, 5 min each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 min each).
-
Rinse in distilled water.
-
-
Blocking (Optional but Recommended):
-
Incubate sections in 1% BSA in PBS for 30 minutes at room temperature.
-
Briefly rinse with distilled water.
-
-
Staining:
-
Prepare a 0.05% (w/v) Direct Red 243 solution in a buffer at your optimized pH (e.g., pH 4.0 citrate buffer).
-
Cover the tissue section with the staining solution and incubate for 60 minutes at room temperature.
-
-
Washing:
-
Briefly rinse the slides in two changes of acidified water (e.g., 0.5% acetic acid).[12]
-
Rinse for 10 seconds in absolute ethanol.
-
-
Dehydration and Mounting:
-
Dehydrate the tissue sections in two changes of absolute ethanol (3 min each).
-
Clear in xylene (2 changes, 3 min each) and mount using a synthetic resin.[5]
-
Visualization of Binding Mechanisms
The following diagram illustrates the difference between specific and non-specific binding.
Caption: Mechanisms of specific versus non-specific dye binding.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]
- 4. Direct Red 243 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 5. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 6. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deswater.com [deswater.com]
- 8. Are picro-dye reactions for collagens quantitative? Chemical and histochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the Prevalence of „Nonspecific” Binding at the Specific Binding Sites of Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nicoyalife.com [nicoyalife.com]
- 12. med.emory.edu [med.emory.edu]
- 13. Effect of pH, Salinity, Dye, and Biomass Concentration on Decolourization of Azo Dye Methyl Orange in Denitrifying Conditions [mdpi.com]
- 14. US5820638A - Stain blocking agent - Google Patents [patents.google.com]
- 15. Effects of pH, salt, and macromolecular crowding on the stability of FK506-binding protein: an integrated experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing fluorescence of C.I. Direct Red 243 if applicable
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Direct Red 243, with a focus on its fluorescent properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a type of direct dye, specifically a double azo dye.[1][2] Its primary applications are in the dyeing and printing of cellulose fibers such as cotton and viscose.[1][3][4] It is also used in the paper and leather industries.[2][5]
Q2: Does this compound exhibit fluorescence?
This compound, being an azo dye, is generally not considered a fluorescent compound. In fact, azo dyes are often utilized as effective fluorescence quenchers in various molecular probe applications, such as FRET (Förster Resonance Energy Transfer) assays.[6][7][8] Their molecular structure typically promotes non-radiative decay pathways, which dissipate energy as heat rather than emitting it as light.
Q3: Is it possible to enhance the fluorescence of this compound?
Enhancing the inherent fluorescence of this compound is unlikely due to its azo dye structure, which is prone to fluorescence quenching.[9] However, it is possible to chemically convert the non-fluorescent azo dye into a fluorescent compound. This typically involves the reduction of the azo group (-N=N-).[6]
Q4: What is the general principle behind converting a non-fluorescent azo dye into a fluorescent molecule?
The conversion of an azo dye into a fluorophore can be achieved by the chemical reduction of the azo linkage.[6] This process breaks the quenching azo group and typically results in the formation of amine-containing compounds, which can be fluorescent. A common reducing agent used for this purpose is sodium dithionite (Na₂S₂O₄).[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No detectable fluorescence from this compound in solution. | The inherent chemical structure of this compound as an azo dye leads to efficient fluorescence quenching. | This is expected behavior. To induce fluorescence, a chemical modification, such as the reduction of the azo group, is necessary. |
| Low fluorescence intensity after attempting chemical conversion. | Incomplete reduction of the azo groups. | Optimize the reaction conditions, including the concentration of the reducing agent (e.g., sodium dithionite), reaction time, and temperature. Ensure the pH of the solution is appropriate for the reduction reaction. |
| The resulting fluorescent product has a low quantum yield in the current solvent. | Experiment with different solvents of varying polarity. The fluorescence quantum yield of a molecule can be highly dependent on its environment. | |
| Photobleaching of the newly formed fluorophore. | Reduce the excitation light intensity and exposure time during measurements. Use an anti-fading agent if compatible with your sample. | |
| Inconsistent fluorescence measurements. | Aggregation of the dye molecules. | Work with dilute solutions to minimize aggregation-induced quenching. Consider the use of surfactants or other additives to prevent aggregation. |
| Presence of quenching impurities in the sample. | Purify the converted product to remove any unreacted dye or byproducts that could be quenching the fluorescence. |
Experimental Protocols
Protocol: Chemical Conversion of this compound to a Fluorescent Compound
This protocol describes a general method for the reduction of the azo groups in this compound to potentially yield a fluorescent product. This method is based on the principle of converting azo-quenchers to fluorophores.[6]
Materials:
-
This compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized Water
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water. The concentration will depend on the specific application, but a starting point of 1 mg/mL is recommended.
-
Reaction Setup: In a suitable reaction vessel, dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 10-50 µM.
-
Baseline Measurement: Measure the absorbance and fluorescence spectra of the initial this compound solution. The fluorescence intensity is expected to be minimal.
-
Reduction Reaction: Prepare a fresh stock solution of sodium dithionite in deionized water. Add the sodium dithionite solution to the this compound solution to a final concentration of 1-10 mM.
-
Incubation: Gently mix the solution and incubate at room temperature for 30-60 minutes. The progress of the reaction can be monitored by a color change in the solution.
-
Post-Reaction Measurement: After incubation, measure the absorbance and fluorescence spectra of the resulting solution. A significant increase in fluorescence intensity may indicate the successful conversion of the azo dye.
-
Data Analysis: Compare the pre- and post-reaction fluorescence spectra to determine the extent of fluorescence enhancement.
Illustrative Data:
The following table provides an example of the expected change in fluorescence properties upon successful conversion.
| Sample | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity (a.u.) |
| This compound (Native) | Not Determined | Not Determined | < 1 |
| This compound (Reduced) | ~490 | ~520 | > 50 |
Note: The excitation and emission maxima are hypothetical and would need to be determined experimentally.
Visualizations
Caption: Logical workflow for addressing the low fluorescence of this compound.
Caption: Simplified chemical conversion of a non-fluorescent azo dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Red BWS (Direct Red 243)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 3. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]
- 4. echemi.com [echemi.com]
- 5. sdinternational.com [sdinternational.com]
- 6. The conversion of azo-quenchers to fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching azo dyes, their methods of preparation and use - Eureka | Patsnap [eureka.patsnap.com]
- 8. US20120064633A1 - Fluorescence quenching azo dyes, their methods of preparation and use - Google Patents [patents.google.com]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Collagen Staining: C.I. Direct Red 243 vs. Sirius Red F3B
For researchers, scientists, and drug development professionals engaged in the study of tissue fibrosis and extracellular matrix remodeling, accurate and specific staining of collagen is paramount. This guide provides a detailed comparison of two direct dyes: C.I. Direct Red 243 and the widely recognized Sirius Red F3B, in the context of collagen histochemistry.
While both are classified as direct dyes, their utility and validation for collagen staining differ significantly. Sirius Red F3B, particularly when used in the Picro-Sirius Red method, is a well-established and extensively documented technique for the specific detection and quantification of collagen fibers in tissue sections. In contrast, this compound is primarily documented as a dye for cellulose fibers in the textile industry, with a notable absence of scientific literature supporting its application in collagen staining.
This guide will therefore present a comprehensive overview of the established benchmark, Sirius Red F3B, and contrast its known properties and performance with the available information for this compound, highlighting the current standing of each in histological applications.
Dye Properties and Specifications
A fundamental comparison of the two dyes reveals differences in their chemical identity and established applications.
| Feature | This compound | Sirius Red F3B (C.I. Direct Red 80) |
| C.I. Number | 29315[1] | 35780[2] |
| CAS Number | 86543-85-3[1][3] | 2610-10-8[4] |
| Molecular Formula | C₃₈H₂₈N₁₀Na₄O₁₇S₄[1][3] | C₄₅H₂₆N₁₀Na₆O₂₁S₆[4] |
| Primary Application | Dyeing and printing of cellulose fibers[1][3][5] | Staining of collagen and amyloid in histology[4][6] |
| Collagen Specificity | No data available in scientific literature. | High specificity for all types of collagen[6][7]. |
| Staining Mechanism | Binds to cellulose fibers. | The long, linear molecules of this polyazo dye bind to the [Gly-X-Y]n helical structure of fibrillar collagens[8]. |
| Visualization | Not applicable for tissue. | Bright red under bright-field microscopy; exhibits enhanced birefringence (yellow/orange for thick fibers, green for thin fibers) under polarized light[9][10][11]. |
Sirius Red F3B: The Gold Standard in Collagen Staining
Sirius Red F3B, also known as Direct Red 80, is a polyazo dye that has become the preferred reagent for collagen visualization due to its high specificity and the ability to enhance the natural birefringence of collagen fibers.[6] This property is particularly valuable when observed with polarization microscopy, allowing for the differentiation of collagen fiber thickness and organization.[9][11]
The Picro-Sirius Red (PSR) method, which combines Sirius Red with picric acid, is a cornerstone technique in fibrosis research. The picric acid suppresses the staining of non-collagenous components, thereby increasing the specificity of the Sirius Red for collagen. Studies have shown that for the quantification of liver fibrosis, collagen proportional area determined by Sirius Red staining is more accurate and correlates better with serum fibrosis markers than older methods like Masson's Trichrome.[12]
This compound: An Uncharted Territory for Collagen Staining
This compound is documented as a "blue-ray red" dye used for cellulose fibers.[1][3][5] Its chemical structure and manufacturing methods are described in resources related to the textile industry.[1][3] A thorough review of scientific and histochemical literature reveals a lack of studies or protocols employing this compound for the staining of collagen in biological tissues. Therefore, its performance, specificity, and potential utility in this application remain unevaluated.
Experimental Protocols
The following is a standard, widely-used protocol for Picro-Sirius Red staining using Sirius Red F3B. No validated protocol exists for this compound in a histological context.
Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections
1. Reagent Preparation:
-
Picro-Sirius Red Solution: Dissolve 0.5 g of Sirius Red F3B (C.I. 35780) in 500 mL of a saturated aqueous solution of picric acid.[9][13][14] This solution is stable for several years.[13][15]
-
Acidified Water: Add 5 mL of glacial acetic acid to 1 liter of distilled water.[10][13]
2. Staining Procedure:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[13]
-
Optional: For nuclear counterstaining, use an acid-resistant nuclear stain like Weigert's hematoxylin and rinse thoroughly in running tap water.[13]
-
Immerse slides in the Picro-Sirius Red solution for 60 minutes.[13] This allows for near-equilibrium staining.
-
Wash the slides in two changes of acidified water.[9][13] This step is crucial to prevent the loss of dye.
-
Dehydrate rapidly through three changes of 100% ethanol.[13]
3. Expected Results:
-
Bright-field Microscopy: Collagen fibers will appear red on a pale yellow background.[10]
-
Polarized Light Microscopy: Larger, thicker collagen fibers will exhibit a bright yellow or orange birefringence, while thinner fibers, including reticular fibers, will appear green.[10][11]
Evaluating a Novel Dye for Collagen Staining: A Proposed Workflow
For researchers interested in evaluating a novel dye like this compound against the established standard, a systematic experimental approach is necessary. The following diagram illustrates a logical workflow for such a comparative study.
A proposed workflow for the comparative evaluation of a novel dye against the Sirius Red F3B standard.
Conclusion
Based on the available scientific evidence, Sirius Red F3B (C.I. Direct Red 80) remains the unequivocally validated and superior choice for the specific staining and quantification of collagen in histological and pathological studies. Its mechanism of action is well-understood, and the Picro-Sirius Red protocol is robust and highly specific.
This compound , while a recognized dye in the textile industry, has no documented application or validation for collagen staining in the scientific literature. Researchers seeking reliable and reproducible collagen visualization are advised to use the established Picro-Sirius Red F3B method. Any potential use of this compound for this purpose would require a thorough and systematic validation against this gold standard.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Red 243 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 4. Sirius Red - Wikipedia [en.wikipedia.org]
- 5. Direct Red 243|Direct Red BS|CAS No: 86543-85-3 - Direct dye [chinainterdyes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sirius Red/Fast Green Collagen Staining - Chondrex [chondrex.com]
- 8. chondrex.com [chondrex.com]
- 9. stainsfile.com [stainsfile.com]
- 10. med.emory.edu [med.emory.edu]
- 11. mmpc.org [mmpc.org]
- 12. Image analysis of liver collagen using sirius red is more accurate and correlates better with serum fibrosis markers than trichrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.emory.edu [med.emory.edu]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for C.I. Direct Red 243 in Cellulose Visualization
For researchers, scientists, and drug development professionals requiring precise and efficient visualization of cellulose, C.I. Direct Red 243 has been a common choice. However, a range of alternative dyes offer distinct advantages in terms of specificity, fluorescence, and application versatility. This guide provides a comprehensive comparison of key alternatives, supported by experimental data and detailed protocols to aid in selecting the optimal staining agent for your research needs.
The primary alternatives to this compound covered in this guide are:
-
Calcofluor White: A fluorescent brightener known for its high sensitivity.
-
Congo Red: A traditional diazo dye that exhibits birefringence with polarized light.
-
Pontamine Fast Scarlet 4B (also known as Direct Red 23): A fluorescent dye particularly useful for analyzing cellulose microfibril orientation.
Performance Comparison
The selection of an appropriate dye depends on the specific experimental requirements, such as the desired imaging modality, the need for quantitative analysis, and the presence of other cell wall components. The following table summarizes the key performance characteristics of the selected dyes.
| Feature | This compound | Calcofluor White | Congo Red | Pontamine Fast Scarlet 4B (S4B) |
| Primary Visualization | Brightfield / Colorimetric | Fluorescence | Brightfield / Fluorescence / Polarized Light | Fluorescence / Confocal |
| Fluorescence | Weak to None | Strong Blue Fluorescence | Red Fluorescence (under blue-light)[1] | Red Fluorescence (under green excitation)[2] |
| Excitation/Emission (nm) | N/A | ~347 / ~475[3] | ~560 (bandpass filter)[1] | ~476-488 / ~578-618[2] |
| Specificity | Binds to cellulose | Binds non-specifically to cellulose and chitin[3][4][5] | Binds to cellulose and other β-glucans | High specificity for cellulose[6][7] |
| Key Advantage | Simple, direct staining | High sensitivity, strong signal | Birefringence for crystallinity analysis | Enables measurement of cellulose microfibril angles[8][9] |
| Primary Limitation | Lower specificity, limited to brightfield | Binds to chitin, potential background fluorescence | Can be toxic to cells, washes out with water[1][10] | High concentrations can inhibit root growth[7] |
Experimental Workflows and Logical Comparisons
Visualizing the process and decision-making in dye selection can streamline experimental design.
References
- 1. Congo Red Staining: A Technique to Visualize Cellulose Deposits in Plant Stem Sections [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 4. static.igem.org [static.igem.org]
- 5. microbenotes.com [microbenotes.com]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 10. ijcmas.com [ijcmas.com]
A Comparative Analysis of C.I. Direct Red 243 Cross-Reactivity with Common Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of C.I. Direct Red 243, an anionic diazo dye, with various polysaccharides. Understanding these interactions is crucial for applications ranging from textile dyeing and wastewater treatment to the development of drug delivery systems and biomedical assays, where unintended binding can affect experimental outcomes. This document outlines the primary mechanisms of interaction, presents a qualitative comparison of binding affinity, and provides a standardized experimental protocol for quantitative assessment.
Introduction to this compound and Polysaccharide Interactions
This compound is a water-soluble, anionic dye characterized by the presence of multiple sulfonate (-SO₃⁻) groups and two azo (-N=N-) chromophores.[1][2] Its primary application is in the dyeing of cellulosic fibers such as cotton and viscose, indicating a strong inherent affinity for cellulose.[1][3][4]
The interaction between dyes and polysaccharides is governed by a combination of non-covalent forces, including:
-
Electrostatic Interactions: Attraction or repulsion based on the net charges of the dye and the polysaccharide.
-
Hydrogen Bonding: Occurs between hydrogen bond donors (like -OH and -NH groups on polysaccharides) and acceptors (like -N=N- and -OH groups on the dye).[5][6]
-
Van der Waals Forces: Weak, short-range attractions between molecules.[5]
-
Hydrophobic Interactions: The tendency of nonpolar molecular surfaces to associate in an aqueous environment.[6]
The structure and charge of the polysaccharide are the primary determinants of the nature and strength of its interaction with an anionic dye like this compound.
Mechanisms of Interaction: A Visual Guide
The interaction between this compound and different classes of polysaccharides is dictated by their respective functional groups and overall charge.
Figure 1: Dominant interaction forces between this compound and representative polysaccharides.
Comparative Table of Cross-Reactivity
While specific quantitative binding data for this compound across a wide range of polysaccharides is not extensively published, a qualitative comparison can be inferred from the fundamental principles of their chemical structures. The following table summarizes the expected cross-reactivity.
| Polysaccharide | Class | Key Functional Groups | Expected Interaction Strength with this compound | Primary Interaction Forces | Rationale |
| Cellulose | Neutral | Hydroxyl (-OH) | High | Hydrogen Bonding, Van der Waals | The linear β-1,4-glucan chains allow for extensive hydrogen bonding with the dye's functional groups. This is the basis for its use as a direct dye for cotton.[1][4] |
| Chitosan | Cationic | Amino (-NH₂), Hydroxyl (-OH) | Very High | Electrostatic Attraction, Hydrogen Bonding | Below its pKa (~6.5), the amino groups are protonated (-NH₃⁺), leading to strong electrostatic attraction with the anionic sulfonate groups of the dye.[6][7] |
| Alginate | Anionic | Carboxyl (-COOH) | Repulsive / Very Low | Electrostatic Repulsion | The negatively charged carboxylate groups (-COO⁻) on alginate repel the anionic sulfonate groups on the dye, preventing significant binding.[6] |
| Starch | Neutral | Hydroxyl (-OH) | Low to Moderate | Hydrogen Bonding | While chemically similar to cellulose, the helical structure and extensive intramolecular hydrogen bonding in starch can limit the availability of hydroxyl groups for interaction with the dye.[5][6] |
| Chitin | Neutral | Acetamido (-NHCOCH₃), Hydroxyl (-OH) | Moderate | Hydrogen Bonding, Van der Waals | Chitin is structurally similar to cellulose but with one hydroxyl group replaced by an acetamido group. It shows good dye binding capacity, though potentially less than chitosan's electrostatic attraction.[6][7] |
Standardized Experimental Protocol: Adsorption Isotherm Analysis
This section provides a detailed methodology for quantifying the binding of this compound to a selected polysaccharide.
Objective: To determine the maximum adsorption capacity (q_max) and the affinity constant of a polysaccharide for this compound.
Materials & Apparatus:
-
This compound (analytical grade)
-
Polysaccharide of interest (e.g., cellulose powder, chitosan flakes, sodium alginate)
-
Buffer solutions (e.g., phosphate buffer for pH 7, acetate buffer for pH 5)
-
UV-Vis Spectrophotometer
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a 100 mg/L stock solution of this compound in the desired buffer.
-
Calibration Curve:
-
Create a series of standard solutions from the stock (e.g., 1, 2, 5, 10, 20 mg/L).
-
Measure the absorbance of each standard at the dye's maximum absorption wavelength (λ_max).
-
Plot absorbance vs. concentration to generate a calibration curve.
-
-
Adsorption Experiment:
-
Accurately weigh a fixed amount of the dry polysaccharide (e.g., 25 mg) into a series of flasks.
-
Add a fixed volume (e.g., 25 mL) of this compound solution of varying initial concentrations (C₀) (e.g., 5, 10, 20, 40, 60, 80 mg/L) to each flask.
-
Seal the flasks and place them on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time sufficient to reach equilibrium (determined from preliminary kinetic studies).
-
-
Sample Analysis:
-
After equilibration, centrifuge the samples to separate the polysaccharide from the supernatant.
-
Carefully withdraw the supernatant and measure its absorbance using the UV-Vis spectrophotometer.
-
Use the calibration curve to determine the final, equilibrium concentration (Cₑ) of the dye in the solution.
-
-
Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of the polysaccharide (qₑ, in mg/g) using the formula:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where: V is the volume of the solution (L) and m is the mass of the polysaccharide (g).
-
-
Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) to determine binding parameters.
-
Figure 2: General experimental workflow for determining dye-polysaccharide adsorption isotherms.
Conclusion for Researchers
The cross-reactivity of this compound is highly dependent on the chemical nature of the polysaccharide .
-
High-Risk for Cross-Reactivity: Cationic polysaccharides like chitosan will exhibit very strong binding due to powerful electrostatic attraction. Neutral polysaccharides with a high density of accessible hydroxyl groups, such as cellulose and chitin , also show significant affinity via hydrogen bonding.
-
Low-Risk for Cross-Reactivity: Anionic polysaccharides like alginate are unlikely to interact and will show repulsive behavior. Polysaccharides with complex, folded structures like starch generally exhibit lower cross-reactivity than their linear counterparts.
For professionals in drug development and diagnostics, these insights are critical. The presence of cellulosic excipients or chitosan-based delivery systems could lead to significant sequestration of anionic compounds like this compound, impacting formulation stability, drug availability, and assay accuracy. It is imperative to perform quantitative binding studies, using protocols similar to the one outlined above, to validate the compatibility of materials and avoid artifacts in experimental results.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural polysaccharides and their interactions with dye molecules: applications in effluent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unsuitability of C.I. Direct Red 243 for Polarized Light Microscopy: A Comparative Analysis with Established Anisotropic Stains
For researchers, scientists, and drug development professionals utilizing polarized light microscopy, the selection of an appropriate stain is paramount for accurate visualization and analysis of anisotropic structures. This guide provides a comprehensive comparison of C.I. Direct Red 243 with the established anisotropic stains, Congo Red and Picrosirius Red, to determine its suitability for this specialized microscopic technique. Based on an extensive review of available data, this compound is not a suitable stain for polarized light microscopy due to a lack of evidence supporting any anisotropic staining properties. In contrast, Congo Red and Picrosirius Red are well-established and effective stains for this purpose, each with specific applications and distinct optical characteristics.
This compound: An Overview and Its Limitations in Polarized Light Microscopy
This compound, a double azo dye, is primarily utilized in the textile and paper industries for dyeing cellulose fibers such as cotton and viscose.[1] Its chemical and physical properties are well-documented for these applications.[2][3] However, a thorough search of scientific literature reveals no documented use of this compound for polarized light microscopy or any form of biological staining where anisotropic properties would be relevant.
The suitability of a stain for polarized light microscopy hinges on its ability to bind to oriented biological macromolecules in a way that enhances their natural birefringence or induces dichroism. This interaction is dependent on the dye's molecular structure and its ability to align with the target molecule. There is no available data to suggest that this compound possesses these specific binding characteristics with biological tissues. Therefore, its use in polarized light microscopy is not recommended.
Established Alternatives for Polarized Light Microscopy: Congo Red and Picrosirius Red
For researchers seeking to analyze anisotropic structures, Congo Red and Picrosirius Red are the gold-standard histological stains.
Congo Red: The Definitive Stain for Amyloid Detection
Congo Red is an azo dye renowned for its ability to specifically stain amyloid fibrils, which are characteristic of various pathological conditions, including Alzheimer's disease and amyloidosis.[4][5] When bound to the β-sheet structures of amyloid, Congo Red exhibits a unique "apple-green" birefringence under polarized light, a pathognomonic feature for amyloid detection.[4][5]
Picrosirius Red: The Standard for Collagen Visualization
Picrosirius Red, a solution of Sirius Red F3B in picric acid, is the most widely used stain for the visualization and quantification of collagen fibers.[6][7][8] The elongated Sirius Red molecules align with the long axis of collagen fibers, significantly enhancing their natural birefringence.[7] Under polarized light, collagen fibers stained with Picrosirius Red exhibit a spectrum of interference colors, from green-yellow for thinner, less organized fibers (often type III collagen) to orange-red for thicker, more densely packed fibers (often type I collagen).[6][9]
Comparative Performance Data
While precise quantitative values for birefringence and dichroism are highly dependent on the specific tissue, its preparation, and the imaging setup, the following table summarizes the qualitative and descriptive quantitative performance of Congo Red and Picrosirius Red.
| Feature | This compound | Congo Red | Picrosirius Red |
| Primary Application | Textile and paper dyeing[1] | Detection of amyloid deposits[4][5] | Visualization and quantification of collagen fibers[6][7][8] |
| Anisotropic Staining | No evidence of anisotropic staining | Induces strong birefringence and dichroism in amyloid fibrils[10][11] | Enhances the natural birefringence of collagen fibers[7] |
| Appearance under Polarized Light | Not applicable | "Apple-green" birefringence[4][5] | Thinner fibers: Green to yellowish-green; Thicker fibers: Yellowish-orange to red[6][9] |
| Target Specificity | Cellulose fibers[1] | High specificity for the β-sheet structure of amyloid fibrils[12] | High specificity for collagen fibers[13] |
Experimental Protocols
Detailed methodologies for the use of Congo Red and Picrosirius Red in polarized light microscopy are provided below.
Congo Red Staining Protocol for Amyloid Detection
This protocol is adapted from standard histological procedures for the detection of amyloid in paraffin-embedded tissue sections.[14]
Reagents:
-
Alkaline Sodium Chloride Solution
-
Alkaline Congo Red Solution
-
Mayer's Hematoxylin Solution
-
Absolute Ethanol
-
Xylene
Procedure:
-
Deparaffinize and hydrate tissue sections to deionized water.
-
Stain in Mayer's Hematoxylin Solution for 10 minutes to counterstain nuclei.
-
Rinse in tap water for 5 minutes.
-
Place in Alkaline Sodium Chloride Solution for 20 minutes.
-
Stain in Alkaline Congo Red Solution for 20 minutes.
-
Rinse in three changes of absolute ethanol.
-
Clear in xylene and mount.
-
Examine under a polarizing microscope for apple-green birefringence.
Picrosirius Red Staining Protocol for Collagen Visualization
This protocol is a widely used method for staining collagen in paraffin-embedded tissue sections.[8][15]
Reagents:
-
Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Acidified Water (0.5% acetic acid in water)
-
Weigert's Hematoxylin (optional, for nuclear counterstaining)
-
Absolute Ethanol
-
Xylene
Procedure:
-
Deparaffinize and hydrate paraffin sections to water.
-
(Optional) Stain nuclei with Weigert's hematoxylin.
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount.
-
Examine under a polarizing microscope for birefringence of collagen fibers.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Congo Red and Picrosirius Red staining.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. Improving sensitivity of amyloid detection by Congo red stain by using polarizing microscope and avoiding pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 7. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.emory.edu [med.emory.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Picrosirius red staining and polarized light microscopy [bio-protocol.org]
A Comparative Guide to Callose and Cell Wall Staining: Aniline Blue vs. Pontamine Fast Scarlet 4B
For researchers, scientists, and drug development professionals engaged in plant biology and related fields, the accurate visualization of specific cellular components is paramount. Callose, a β-1,3-glucan polymer, plays a crucial role in plant development and defense, making its detection a key aspect of many research endeavors. Aniline Blue has long been the gold standard for fluorescently labeling callose deposits. However, the need for multiplex imaging and the study of other cell wall components has led to the exploration of alternative dyes. This guide provides a detailed comparison of the traditional callose stain, Aniline Blue, with Pontamine Fast Scarlet 4B (also known as Direct Red 23), a dye increasingly used for visualizing cellulose and overall cell wall architecture.
This comparison will delve into the performance of these two dyes, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate staining agent for their specific experimental needs. While Aniline Blue is highly specific for callose, Pontamine Fast Scarlet 4B offers a robust alternative for general cell wall imaging, with the potential for simultaneous visualization with other fluorophores.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Aniline Blue and Pontamine Fast Scarlet 4B, providing a clear comparison of their spectral properties and applications.
| Feature | Aniline Blue | Pontamine Fast Scarlet 4B (Direct Red 23) |
| Primary Target | Callose (β-1,3-glucan) | Cellulose (β-1,4-glucan) |
| Excitation Max. | ~365-405 nm | ~510 nm (can be excited by 488 nm or 561 nm lasers)[1] |
| Emission Max. | ~415-525 nm (yellow-green fluorescence) | ~576 nm (red fluorescence)[1] |
| Specificity | High for callose, but can have some affinity for other cell wall components.[2] | High for cellulose; also binds to other polysaccharides to a lesser extent. |
| Common Applications | Detection of callose deposition in response to stress, wounding, and pathogen attack; identification of sieve plates.[3] | Visualization of cellulose microfibril orientation; general cell wall imaging; super-resolution microscopy of cell wall architecture.[4][5] |
| Photostability | Can be sensitive to photobleaching, requiring careful imaging conditions.[3] | Generally considered to have good photostability, suitable for time-lapse and super-resolution imaging. |
Experimental Protocols
Detailed methodologies for the use of Aniline Blue and Pontamine Fast Scarlet 4B are provided below. These protocols are based on established methods and can be adapted for various plant tissues.
Aniline Blue Staining for Callose Detection
This protocol is adapted from methods used for staining callose in Arabidopsis thaliana leaves.[2][6]
Materials:
-
Fixative solution: 95% (v/v) ethanol
-
Rehydration solution: 67 mM K₂HPO₄ buffer (pH 12)
-
Staining solution: 0.01% (w/v) Aniline Blue in 67 mM K₂HPO₄ buffer (pH 12)
-
Mounting medium: 50% (v/v) glycerol in water or a specialized mounting medium
Procedure:
-
Fixation and Clearing: Submerge plant tissue (e.g., leaves) in 95% ethanol and incubate at room temperature on a rocker until chlorophyll is completely removed. This may require several changes of ethanol over a period of 30-60 minutes.[2]
-
Rehydration: Remove the ethanol and rinse the tissue with 67 mM K₂HPO₄ buffer (pH 12). Rehydrate the tissue in the same buffer for 30-60 minutes at room temperature.[2]
-
Staining: Replace the rehydration buffer with the 0.01% Aniline Blue staining solution. Incubate for at least 60 minutes at room temperature in the dark, as Aniline Blue can be light-sensitive.[2]
-
Washing: Rinse the stained tissue with 67 mM K₂HPO₄ buffer (pH 12) to remove excess stain.
-
Mounting and Imaging: Mount the tissue on a microscope slide using a suitable mounting medium. Observe the sample using a fluorescence microscope with a UV filter set (e.g., excitation around 365-405 nm and emission detection between 415-525 nm).[7][8] Callose deposits will appear as bright yellow-green fluorescent spots.
Pontamine Fast Scarlet 4B (Direct Red 23) Staining for Cell Wall Imaging
This protocol is based on methods for staining cellulose in plant tissues.[9]
Materials:
-
Phosphate-buffered saline (PBS), pH 7.2
-
Staining solution: 0.01% - 0.1% (w/v) Pontamine Fast Scarlet 4B in PBS
-
Washing solution: PBS
-
Mounting medium: 50% (v/v) glycerol in PBS or a specialized mounting medium
Procedure:
-
Tissue Preparation: Fresh or fixed plant tissue can be used. For fresh tissue, sectioning may be required to allow for dye penetration.
-
Staining: Immerse the tissue in the Pontamine Fast Scarlet 4B staining solution. Incubation times can vary from 20 minutes to a few hours depending on the tissue type and thickness.[5]
-
Washing: Briefly rinse the stained tissue in PBS to remove unbound dye.
-
Mounting and Imaging: Mount the tissue on a microscope slide with a suitable mounting medium. Image using a confocal or fluorescence microscope equipped with appropriate laser lines and filters (e.g., excitation at 488 nm or 561 nm and emission detection around 575-650 nm). Cellulose-rich structures will exhibit red fluorescence.
Visualizing the Staining Workflows
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the key steps in each staining protocol.
Concluding Remarks
The choice between Aniline Blue and Pontamine Fast Scarlet 4B ultimately depends on the specific research question. Aniline Blue remains the preferred and more specific method for the detection and quantification of callose.[10][11][12][13] Its yellow-green fluorescence provides a clear signal for callose deposits in various physiological and pathological contexts.
On the other hand, Pontamine Fast Scarlet 4B emerges as a powerful tool for visualizing the broader architecture of the plant cell wall, with a particular affinity for cellulose.[14][15][16] Its red fluorescence and compatibility with different excitation sources make it an excellent candidate for multi-labeling experiments, allowing for the simultaneous visualization of cell wall structure and fluorescently tagged proteins or other cellular components. The bifluorescent properties of Pontamine Fast Scarlet 4B also offer advanced capabilities for studying the orientation of cellulose microfibrils.[14][15][16]
For researchers focused on the intricate details of callose biology, Aniline Blue is the indispensable tool. For those investigating the dynamic architecture of the cell wall and its components in a broader context, Pontamine Fast Scarlet 4B provides a versatile and robust alternative. Understanding the distinct properties and applications of these dyes will empower researchers to make informed decisions and generate high-quality, insightful data in their plant science investigations.
References
- 1. Spectrum [Pontamine fast scarlet 4B] | AAT Bioquest [aatbio.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Pontamine fast scarlet 4B: a new fluorescent dye for visualising cell wall organisation in radiata pine tracheids | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reliable detection and quantification of plasmodesmal callose in Nicotiana benthamiana leaves during defense responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imaging Callose at Plasmodesmata Using Aniline Blue: Quantitative Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. Imaging callose at plasmodesmata using aniline blue: quantitative confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Aniline Blue Staining and Semiautomated Quantification of Callose Deposition at Plasmodesmata | Springer Nature Experiments [experiments.springernature.com]
- 14. Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
A Comparative Analysis of Direct Red Dyes for Fiber Research
For researchers, scientists, and drug development professionals, the selection of appropriate dyes is a critical step in achieving accurate and reproducible results in fiber analysis. This guide provides a comprehensive comparison of commonly used Direct Red dyes, offering objective performance data and detailed experimental protocols to aid in your research.
Direct dyes are a class of anionic dyes that can be applied directly to cellulosic fibers, such as cotton, linen, and viscose rayon, from a neutral or slightly alkaline dyebath. Their straightforward application and generally good lightfastness make them a popular choice in various research applications, including the staining of cellulose for microscopic analysis and the study of dye-fiber interactions. This guide focuses on a comparative analysis of three prominent Direct Red dyes: Direct Red 23, Direct Red 80, and Direct Red 81, providing quantitative data on their performance, detailed experimental protocols, and a visual representation of the dyeing process.
Performance Comparison of Direct Red Dyes
The selection of a Direct Red dye is often dependent on the specific requirements of the research, including desired color intensity, wash fastness, and light fastness. The following table summarizes the key performance indicators for Direct Red 23, Direct Red 80, and Direct Red 81 when applied to cotton fibers.
| Property | Direct Red 23 | Direct Red 80 | Direct Red 81 |
| C.I. Name | Direct Red 23 | Direct Red 80 | Direct Red 81 |
| CAS Number | 3441-14-3[1] | 2610-10-8[2] | 2610-11-9 |
| Molecular Formula | C35H25N7Na2O10S2 | C45H26N10Na6O21S6[2] | C29H19N5Na2O8S2 |
| Shade | Bright Scarlet Red[1] | Bluish Red | Yellowish Red |
| Purity (Dye Content) | ≥ 30% | Not specified | Not specified |
| Solubility in Water | Good | 30 g/L at 60°C, 50 g/L at 97°C[2] | 40 g/L at 60°C |
| Wash Fastness (ISO 105-C06) | 2 (Moderate)[1] | 3 (Good) | 4 (Very Good) |
| Light Fastness (ISO 105-B02) | 2-3 (Moderate)[1] | 4 (Good) | 4-5 (Good to Excellent) |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of Direct Red dyes on cotton fibers.
Protocol 1: Dyeing of Cotton Fibers
This protocol describes the standard procedure for dyeing cotton fibers with Direct Red dyes.
Materials:
-
Scoured and bleached cotton yarn or fabric
-
Direct Red dye (Direct Red 23, 80, or 81)
-
Sodium chloride (NaCl) or Sodium sulfate (Na2SO4)
-
Sodium carbonate (Na2CO3)
-
Distilled water
-
Beakers
-
Heating and stirring plate
-
Thermometer
-
Glass stirring rod
Procedure:
-
Prepare the Dyebath:
-
Calculate the required amount of dye based on the weight of the fiber (e.g., 1% on weight of fiber, owf).
-
Dissolve the calculated amount of Direct Red dye in a small amount of hot distilled water to create a stock solution.
-
In a larger beaker, add the required volume of distilled water to achieve the desired liquor ratio (e.g., 1:20).
-
Add the dye stock solution to the beaker and stir well.
-
Add a salt, such as sodium chloride or sodium sulfate (e.g., 20 g/L), to the dyebath. The salt helps to promote the exhaustion of the dye onto the fiber.
-
-
Dyeing Process:
-
Introduce the pre-wetted cotton fiber into the dyebath at room temperature.
-
Gradually raise the temperature of the dyebath to 90-95°C over 30 minutes while stirring continuously.
-
Maintain this temperature for 60 minutes, continuing to stir to ensure even dyeing.
-
After 30 minutes at the maximum temperature, add sodium carbonate (e.g., 2 g/L) to the dyebath to help fix the dye.
-
-
Rinsing and Drying:
-
After the dyeing period, remove the fiber from the dyebath and rinse it thoroughly with cold water until the water runs clear.
-
Perform a final rinse with hot water.
-
Squeeze out the excess water and allow the fiber to air dry.
-
Protocol 2: Evaluation of Wash Fastness (ISO 105-C06)
This protocol outlines the procedure for assessing the resistance of the dyed fibers to washing.[3][4][5][6]
Materials:
-
Dyed cotton specimen (10 cm x 4 cm)[6]
-
Multifiber adjacent fabric (containing wool, acrylic, polyester, nylon, cotton, and acetate)[6]
-
ISO standard soap solution (5 g/L)[4]
-
Sodium carbonate (2 g/L)[4]
-
Stainless steel balls (for mechanical agitation)[5]
-
Launder-Ometer or a similar washing fastness tester
-
Grey Scale for assessing color change and staining
Procedure:
-
Sample Preparation:
-
Sew the dyed cotton specimen onto the multifiber adjacent fabric.[6]
-
-
Washing:
-
Prepare the wash liquor with standard soap and sodium carbonate in distilled water.[4]
-
Place the composite sample and the required number of stainless steel balls into a stainless steel container of the Launder-Ometer.[4][5]
-
Add the specified volume of the pre-heated wash liquor (e.g., 150 mL for a 1:50 liquor ratio).
-
Run the machine at the specified temperature (e.g., 60°C) for the designated time (e.g., 30 minutes).[4]
-
-
Rinsing and Drying:
-
Assessment:
-
Assess the change in color of the dyed cotton specimen using the Grey Scale for color change.
-
Assess the degree of staining on each of the six fiber strips of the multifiber fabric using the Grey Scale for staining.
-
Protocol 3: Spectrophotometric Analysis of Dye Uptake
This protocol details the method for quantifying the amount of dye absorbed by the fiber.
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks
-
Pipettes
-
Distilled water
-
Samples of the dyebath taken before and after dyeing
Procedure:
-
Prepare a Calibration Curve:
-
Measure Dyebath Absorbance:
-
Take a sample of the dyebath before adding the fiber (initial concentration).
-
Take a sample of the dyebath after the dyeing process is complete (final concentration).
-
Dilute the samples with distilled water as necessary to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted initial and final dyebath samples at the λmax.
-
-
Calculate Dye Uptake:
-
Use the calibration curve to determine the initial (Ci) and final (Cf) concentrations of the dye in the dyebath.
-
Calculate the percentage of dye uptake (or exhaustion) using the following formula:
-
Dye Uptake (%) = [(Ci - Cf) / Ci] * 100
-
-
Visualizing the Dye-Fiber Interaction and Experimental Workflow
To better understand the processes involved in fiber dyeing and analysis, the following diagrams have been generated using Graphviz (DOT language).
The above diagram illustrates the primary forces responsible for the adhesion of Direct Red dyes to cellulose fibers. The anionic dye molecules are attracted to the hydroxyl groups of the cellulose polymer through hydrogen bonding and weaker van der Waals forces. The presence of salt in the dyebath helps to neutralize the negative surface charge of the cotton in water, which reduces the repulsion between the fiber and the anionic dye, thereby promoting dye uptake.
This workflow diagram outlines the logical sequence of experiments for a comparative analysis of Direct Red dyes. Starting with the preparation of the cotton fiber, the process moves to the dyeing stage, followed by parallel evaluations of wash fastness, dye uptake, and optional microscopic imaging. The data from these experiments are then analyzed to generate a comprehensive comparative report.
References
- 1. nbinno.com [nbinno.com]
- 2. Direct red 80 TDS|Direct red 80 from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 3. blog.qima.com [blog.qima.com]
- 4. chiuvention.com [chiuvention.com]
- 5. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 6. textilelearner.net [textilelearner.net]
- 7. chinadyeingmachines.com [chinadyeingmachines.com]
A Comparative Guide to Cellulose Quantification: Direct Red 243 Staining vs. Chemical Hydrolysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the analysis of cellulose content, with a focus on the fluorescent staining characteristics of Direct Red 243 (also known as Pontamine Fast Scarlet 4B or Direct Red 23) and established chemical hydrolysis techniques. While Direct Red 243 is a powerful tool for the visualization of cellulose, its direct correlation with cellulose content for quantitative purposes is not yet established. This guide will detail the protocols for both staining and chemical quantification, compare their applications, and propose an experimental framework for correlating staining intensity with cellulose concentration.
Comparison of Cellulose Quantification Methodologies
The selection of a method for cellulose analysis depends on the specific research question, whether it is qualitative visualization or precise quantification.
| Feature | Direct Red 243 (Pontamine Fast Scarlet 4B) Staining | Updegraff Method | Acid Hydrolysis with HPLC |
| Principle | Fluorescent dye that binds specifically to cellulose, allowing for visualization via microscopy. | Chemical digestion to remove non-cellulosic components, followed by hydrolysis of cellulose to glucose and colorimetric quantification.[1][2] | Complete hydrolysis of cellulose to glucose monomers, followed by chromatographic separation and quantification.[3][4] |
| Primary Use | Qualitative imaging of cellulose architecture and distribution in situ.[5] | Quantitative measurement of total crystalline cellulose content.[1][6] | Precise and reproducible quantification of cellulose-derived glucose.[3][4] |
| Sample Type | Plant tissues, cell cultures, biofilms. | Purified cell walls, biomass.[1][6] | Purified cell walls, biomass, lignocellulosic materials.[7] |
| Advantages | - Provides spatial information on cellulose localization.- Relatively simple and rapid staining procedure.- Can be used for live-cell imaging in some cases.[8] | - Well-established and widely used method.- Relatively inexpensive equipment required. | - High precision and reproducibility.- Can quantify other monosaccharides simultaneously. |
| Disadvantages | - Not yet validated for direct quantification of cellulose content.- Staining intensity can be affected by accessibility of cellulose.- Potential for autofluorescence from other cell wall components. | - Involves harsh chemicals.- Can be time-consuming.- May not be suitable for all sample types. | - Requires specialized HPLC equipment.- Acid hydrolysis can lead to some sugar degradation if not optimized.[9] |
Proposed Experimental Data for Correlation
To establish a correlation between Direct Red 243 staining intensity and cellulose content, a controlled experiment is necessary. Below is a proposed data structure for such a study.
| Sample ID | Known Cellulose Content (mg/mL) | Mean Staining Intensity (Arbitrary Units) | Standard Deviation | R² |
| Standard 1 | 0.1 | 15,234 | 856 | 0.998 |
| Standard 2 | 0.2 | 29,876 | 1,245 | |
| Standard 3 | 0.4 | 61,045 | 2,543 | |
| Standard 4 | 0.6 | 89,567 | 3,102 | |
| Standard 5 | 0.8 | 122,345 | 4,567 | |
| Standard 6 | 1.0 | 151,987 | 5,876 | |
| Unknown A | To be determined | 75,432 | 2,876 | |
| Unknown B | To be determined | 45,678 | 1,987 |
Experimental Protocols
Direct Red 243 (Pontamine Fast Scarlet 4B) Staining Protocol
This protocol is adapted for the fluorescent staining of cellulose in plant tissues for microscopic visualization.
Materials:
-
Direct Red 23 (Pontamine Fast Scarlet 4B, Sigma-Aldrich)
-
ClearSee solution (for tissue clearing, if necessary)[10]
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Sample Preparation: Fix plant tissues in a suitable fixative (e.g., 4% paraformaldehyde in PBS). For cleared tissue, follow a clearing protocol such as ClearSee.[10]
-
Staining Solution: Prepare a 0.03% to 0.1% (w/v) solution of Direct Red 23 in PBS or ClearSee solution.[10][11]
-
Staining: Immerse the samples in the Direct Red 23 staining solution. Incubation times can range from 30 minutes to 2 hours.[10][11]
-
Washing: Rinse the samples with PBS or ClearSee solution to remove excess stain. A wash step of at least 30 minutes is recommended.[10]
-
Mounting: Mount the stained samples on a microscope slide in the appropriate mounting medium.
-
Imaging: Visualize the samples using a confocal laser scanning microscope. For Direct Red 23, an excitation wavelength of 561 nm and an emission detection range of 580-615 nm is suitable.[10]
Updegraff Method for Cellulose Quantification
This protocol provides a method for the quantitative determination of crystalline cellulose.[1][2]
Materials:
-
Acetic/Nitric Reagent (8:1:2 ratio of acetic acid:nitric acid:water)
-
70% Ethanol
-
Methanol:Chloroform (1:1)
-
Acetone
-
67% Sulfuric Acid
-
Anthrone reagent (0.2% in concentrated sulfuric acid)
-
Glucose standards
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize approximately 100 mg of dried plant material.
-
Delignification: Wash the sample sequentially with 70% ethanol, methanol:chloroform (1:1), and acetone.
-
Hemicellulose Removal: Add 5 mL of the Acetic/Nitric reagent to the sample and heat at 100°C for 30 minutes.
-
Washing: Centrifuge the sample and wash the resulting pellet three times with deionized water.
-
Cellulose Hydrolysis: Add 10 mL of 67% sulfuric acid to the pellet and let it stand for 1 hour to hydrolyze the cellulose to glucose.
-
Quantification: Take an aliquot of the hydrolysate and add it to the anthrone reagent. Heat the mixture at 100°C for 10 minutes. After cooling, measure the absorbance at 620 nm.
-
Calculation: Determine the glucose concentration from a standard curve prepared with known concentrations of glucose. Calculate the cellulose content based on the glucose measurement.
Acid Hydrolysis and HPLC for Cellulose Quantification
This method is a high-precision approach for cellulose quantification.[4][7]
Materials:
-
72% Sulfuric Acid
-
Deionized water
-
Calcium carbonate (for neutralization)
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., Agilent Hi-Plex Ca)[4]
-
Glucose standards
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of dried, extractive-free sample.
-
Primary Hydrolysis: Add 1 mL of 72% sulfuric acid and incubate at 30°C for 1 hour with stirring.
-
Secondary Hydrolysis: Dilute the acid to 4% by adding 28 mL of deionized water. Autoclave the sample at 121°C for 1 hour.
-
Neutralization: Allow the sample to cool and neutralize the hydrolysate with calcium carbonate.
-
Sample Clarification: Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a carbohydrate analysis column and an RI detector. The mobile phase is typically deionized water.[4]
-
Quantification: Identify and quantify the glucose peak by comparing its retention time and peak area to those of glucose standards. Calculate the original cellulose content, accounting for the hydration of glucose during hydrolysis.
Visualized Workflows
Caption: Workflow for staining cellulose with Direct Red 243.
Caption: Proposed workflow for quantitative analysis.
References
- 1. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [app.jove.com]
- 2. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellulose Content Analysis - Creative Proteomics [creative-proteomics.com]
- 4. lcms.cz [lcms.cz]
- 5. Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The study of glucose and xylose content by acid hydrolysis of ash wood (Fraxinus excelsior L.) after thermal modification in nitrogen by HPLC method :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Comparative hydrolysis analysis of cellulose samples and aspects of its application in conservation science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wp.unil.ch [wp.unil.ch]
- 11. Quantitative confocal imaging method for analyzing cellulose dynamics during cell wall regeneration in Arabidopsis mesophyll protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Collagen Staining: Evaluating Picro-Sirius Red (C.I. Direct Red 80) Against Common Alternatives
For researchers, scientists, and drug development professionals engaged in the study of tissue fibrosis and extracellular matrix remodeling, the accurate visualization and quantification of collagen is paramount. While a variety of histological stains are available, Picro-Sirius Red (PSR), which utilizes the azo dye C.I. Direct Red 80 (also known as Sirius Red F3B), has become a benchmark method. This guide provides an objective comparison of the PSR method with its primary alternatives, Masson's Trichrome and van Gieson's stain, focusing on performance, limitations, and supporting experimental data.
It is important to note that while the query specified C.I. Direct Red 243, this dye is primarily used in the textile and paper industries with no significant documented application in biological tissue staining. The closely related compound, C.I. Direct Red 80, is the component of Picro-Sirius Red stain and is the focus of this guide.
Performance Comparison of Collagen Staining Methods
The choice of staining method can significantly impact the qualitative and quantitative assessment of collagen deposition in tissue sections. Each technique operates on a different principle, offering distinct advantages and disadvantages.
| Feature | Picro-Sirius Red (C.I. Direct Red 80) | Masson's Trichrome | van Gieson's Stain |
| Specificity for Collagen | High. The elongated dye molecules align with collagen fibers, enhancing their natural birefringence.[1][2] | Moderate. Stains collagen but can also color other tissue elements, potentially leading to overestimation.[3][4] | Moderate. Stains collagen but the results can fade over time.[5] |
| Sensitivity | High. Capable of detecting thin collagen fibers, such as type III collagen.[1] | Moderate to High. Generally good for dense collagen but may fail to stain very fine fibers.[1] | Lower. May not effectively stain thin collagen fibers.[6] |
| Quantification | Excellent. The high contrast and specific binding are well-suited for digital image analysis.[3][7] | Good, but can be less precise due to less specific staining of non-collagenous components.[3][4][8] | Fair. Fading of the stain can complicate quantitative analysis over time.[5][9] |
| Visualization | Collagen appears red, other tissues yellow under bright-field. Under polarized light, thick fibers (Type I) are yellow-orange, and thin fibers (Type III) are green.[10][11] | Collagen appears blue, nuclei are black, and cytoplasm/muscle are red. | Collagen appears red/pink, and nuclei and other elements are yellow. |
| Photostability | Good. The stain is relatively stable.[5][9] | Good. | Poor. The red color of acid fuchsin is prone to fading.[5] |
| Toxicity | C.I. Direct Red 80 is considered safer than many traditional dyes as it does not release carcinogenic benzidine upon degradation.[12] Picric acid, a component of the staining solution, is explosive when dry and requires careful handling.[5] | Components can include toxic substances like potassium dichromate and formaldehyde. | Picric acid is a primary component, carrying the same hazards as in the PSR stain. |
Limitations of Picro-Sirius Red (C.I. Direct Red 80)
Despite its widespread use and numerous advantages, the Picro-Sirius Red staining method is not without its limitations:
-
Non-Specific Staining: While highly specific for collagen, Sirius Red can sometimes stain other structures like basement membranes and keratohyaline granules.[5][13] Pre-treatment with phosphomolybdic or phosphotungstic acid can help reduce non-specific background staining.[14]
-
Dependence on Polarization for Fiber Typing: The ability to distinguish between collagen types I and III is a key feature of PSR staining, but this is dependent on viewing under polarized light.[15] The interpretation of colors (red/yellow for type I, green for type III) can be subjective and influenced by fiber orientation, thickness, and packing, not just the collagen type itself.[1][10]
-
Picric Acid Hazards: The use of picric acid in the staining solution presents a significant safety hazard. It is highly explosive in its dry, crystalline form and is also toxic. Laboratories must adhere to strict safety protocols for its storage and handling.[5]
-
Potential for Fading: Although more stable than van Gieson's stain, some fading of the red color can occur over extended periods.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable staining results. Below are standard protocols for Picro-Sirius Red, Masson's Trichrome, and van Gieson's staining.
Picro-Sirius Red Staining Protocol
This protocol is adapted from standard histological procedures.[11][16]
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: Rinse thoroughly.
-
-
Nuclear Staining (Optional):
-
Stain in Weigert's iron hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Staining:
-
Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
-
Rinsing:
-
Wash slides in two changes of acidified water (0.5% acetic acid).[10]
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene and mount with a synthetic resin.
-
Masson's Trichrome Staining Protocol
-
Deparaffinization and Rehydration: As described for Picro-Sirius Red.
-
Mordanting: Immerse in Bouin's solution overnight at room temperature.
-
Washing: Rinse in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes, then wash.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid, dehydrate, clear, and mount.
van Gieson's Staining Protocol
-
Deparaffinization and Rehydration: As described for Picro-Sirius Red.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes, then wash.
-
Collagen and Muscle Staining: Stain in van Gieson's solution (picric acid and acid fuchsin) for 3-5 minutes.
-
Dehydration and Mounting: Dehydrate quickly through graded alcohols, clear in xylene, and mount.
Visualizing Experimental Workflows and Pathways
To better illustrate the decision-making process and experimental procedures, the following diagrams are provided.
Caption: Decision tree for selecting a collagen staining method.
Caption: Standard workflow for Picro-Sirius Red staining.
References
- 1. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echelon-inc.com [echelon-inc.com]
- 4. 3helix.com [3helix.com]
- 5. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]
- 6. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. tandfonline.com [tandfonline.com]
- 10. abcam.cn [abcam.cn]
- 11. dbiosys.com [dbiosys.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Phosphotungstic Acid-treated Picrosirius Red Staining Improves Whole-slide Quantitative Analysis of Collagen in Histological Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 16. med.emory.edu [med.emory.edu]
Safety Operating Guide
Navigating the Safe Disposal of C.I. Direct Red 243: A Procedural Guide
For researchers and professionals in drug development, the integrity of experimental work is intrinsically linked to rigorous safety and environmental stewardship. C.I. Direct Red 243, a water-soluble azo dye, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring compliance with safety and regulatory standards.
Hazard and Safety Profile
This compound is a red, odorless powder.[1] While essential for various applications, it presents several hazards that necessitate careful handling. It is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] Furthermore, it is classified as toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[2]
| Hazard and Safety Information for this compound | |
| Appearance | Red Powder[1][3] |
| Odor | Odorless[1] |
| Solubility | Soluble in water[3] |
| Primary Hazards | Harmful if swallowed; Causes skin, eye, and respiratory irritation[1] |
| GHS Classification | May cause an allergic skin reaction; Toxic to aquatic life with long-lasting effects[2] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents[1] |
| Hazardous Decomposition | Produces irritating and toxic fumes and gases upon decomposition[1] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form (powder or solution), it is crucial to be equipped with the appropriate personal protective equipment (PPE).
Step 1: Engineering Controls Handle the dye in a well-ventilated area.[4] Using a chemical fume hood is highly recommended to control airborne levels of the powder.
Step 2: Personal Protective Gear
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4] An eyewash station should be readily accessible.[1]
-
Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and protective clothing to minimize skin contact.[1][4]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator.[4]
Accidental Spill Management
In the event of a spill, immediate and correct action is critical to prevent dispersion and exposure.
Step 1: Secure the Area Evacuate non-essential personnel to a safe area, upwind of the spill if possible.[4]
Step 2: Eliminate Ignition Sources Remove all sources of ignition from the spill area. Use spark-proof tools for cleanup.[4]
Step 3: Contain and Clean the Spill
-
Avoid Dust Generation: Do not use dry sweeping methods for powder spills.[4]
-
Containment: Prevent the spill from entering drains or waterways.[4]
-
Cleanup: Carefully collect the spilled material. Adhered or collected material should be placed into a suitable, closed container for disposal.[4]
Proper Disposal Procedure
Disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. As an azo dye, it falls under scrutiny for its potential to degrade into harmful aromatic amines and its persistence in the environment.[5][6]
Step 1: Waste Collection
-
Collect all waste material containing this compound (e.g., residual dye, contaminated labware, used PPE) into a designated, suitable, and closed container.[4]
-
The container must be clearly labeled with the chemical name "this compound" and appropriate hazard warnings.
Step 2: Storage Pending Disposal
-
Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizers.[1][4]
Step 3: Professional Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[4] Discharge into the environment must be avoided.[4]
-
Arrange for the collection and disposal of the waste with a licensed and qualified professional waste disposal service. These services are equipped to handle chemical waste in compliance with environmental regulations.
-
Provide the disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.
Experimental Protocols for Waste Treatment
The degradation and decolorization of azo dyes is a complex process often requiring advanced oxidation or biological treatment methods not typically feasible or safe to perform in a standard laboratory setting. Attempting to neutralize this compound without a validated protocol can inadvertently generate carcinogenic byproducts, such as aromatic amines.[6] Therefore, it is strongly recommended to entrust the disposal of this chemical to certified waste management professionals.
References
Essential Safety and Operational Guide for Handling C.I. Direct Red 243
This guide provides immediate safety, handling, and disposal information for C.I. Direct Red 243, tailored for researchers, scientists, and drug development professionals. Following these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an azo dye that may present several hazards.[1] While some safety data sheets (SDS) do not classify it as hazardous[2], others indicate it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[3] Dust inhalation may irritate the respiratory tract, and contact may cause eye and skin irritation.[1] Therefore, adherence to proper PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended PPE | Standard/Specification |
| Eye/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[2] |
| Skin | Chemical-impermeable gloves (inspect before use)[2] | EU Directive 89/686/EEC and EN 374[2] |
| Fire/flame resistant and impervious clothing[2] | Appropriate protective clothing to minimize skin contact[1] | |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation occurs | Approved respirator[1][2] |
Operational Procedures
Safe handling of this compound requires a controlled environment and adherence to the following step-by-step procedures.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Weighing:
-
To minimize dust formation, handle the powder carefully.
-
Use a laboratory balance within a containment unit (e.g., powder-safe enclosure) if available.
-
Close the container tightly after dispensing the required amount.
-
-
Dissolution:
-
Add the weighed this compound powder slowly to the solvent in a suitable container.
-
Stir the mixture gently to avoid splashing.
-
If heating is required, use a water bath or a heating mantle with a stirrer to ensure even temperature distribution.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Clean the work area and equipment to remove any residual dye.
-
dot
Caption: Operational Workflow for Handling this compound.
Emergency Procedures and Disposal
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Table 2: Emergency and Disposal Plan for this compound
| Situation | Procedure |
| Spill | Evacuate personnel to a safe area.[2] Remove all ignition sources.[2] Use spark-proof tools.[2] Contain the spill and collect the material using appropriate methods to avoid dust formation.[2] Place in a suitable, closed container for disposal.[2] Do not let the chemical enter drains.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately.[2] Wash off with soap and plenty of water.[2] Get medical aid if irritation develops or persists.[1] |
| Inhalation | Move the victim to fresh air.[2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1][2] |
| Disposal | Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Adhered or collected material should be promptly disposed of.[2] |
dot
Caption: PPE Selection for this compound Handling.
By adhering to these safety protocols and operational plans, laboratory personnel can handle this compound safely and effectively, minimizing personal risk and environmental contamination. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
